Antifungal agent 108
Description
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Properties
Molecular Formula |
C22H22FN5OS |
|---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
2-[4-[2-(3-fluorophenyl)-8-thiophen-3-ylimidazo[1,2-b]pyridazin-6-yl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C22H22FN5OS/c23-18-3-1-2-16(12-18)20-14-28-22(24-20)19(17-4-11-30-15-17)13-21(25-28)27-7-5-26(6-8-27)9-10-29/h1-4,11-15,29H,5-10H2 |
InChI Key |
VMCAEMSBXAHTPJ-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide on the Mechanism of Action of Antifungal Agent 108
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antifungal agent 108, a glycolipid-like compound produced by Streptomyces blastmyceticus S108, has demonstrated significant antifungal activity, particularly against pathogenic Candida species. This technical guide provides a comprehensive overview of its core mechanism of action, supported by quantitative data and detailed experimental methodologies. The primary mode of action of this agent is the disruption of the ergosterol (B1671047) biosynthesis pathway, a critical component for maintaining the integrity of the fungal cell membrane. This is achieved through the downregulation of key genes within this pathway. This document serves as a resource for researchers and professionals involved in the discovery and development of novel antifungal therapies.
Core Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The primary antifungal activity of agent 108 stems from its ability to interfere with the ergosterol biosynthesis pathway in fungi like Candida albicans. Ergosterol is an essential sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.
The glycolipid-like compound from S. blastmyceticus S108 has been shown to downregulate the expression of several critical genes in this pathway.[1][2] This disruption leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates, ultimately compromising the fungal cell membrane and inhibiting growth.
The key genes in the ergosterol biosynthesis pathway targeted by this compound are:
-
ERG1: Encodes squalene (B77637) epoxidase, which catalyzes the conversion of squalene to squalene epoxide.
-
ERG3: Encodes sterol C-5 desaturase, which is involved in a later step of ergosterol synthesis.
-
ERG5: Encodes sterol C-22 desaturase, another enzyme acting late in the pathway.
-
ERG11: Encodes lanosterol (B1674476) 14-α-demethylase, a key enzyme that is also the target of azole antifungals.
-
ERG25: Encodes C-4 methyl sterol oxidase, which acts earlier in the pathway.
By downregulating the expression of these genes, this compound effectively blocks multiple steps in the ergosterol production line, leading to its potent antifungal effect.[1][2]
Caption: Inhibition of the ergosterol biosynthesis pathway by this compound.
Quantitative Data
The antifungal activity of the agent from S. blastmyceticus S108 has been quantified through the determination of Minimum Inhibitory Concentrations (MIC) and its synergistic effects with other antifungal drugs.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound
| Substance | Target Organism | MIC (µg/mL) |
| Butanolic extract of S. blastmyceticus S108 | Candida species | 250 |
| Purified Fraction F13 (Glycolipid-like compound) | Candida species | 31.25 |
Table 2: Synergistic Effect of this compound (Fraction F13) with 5-Flucytosine against C. albicans
| Combination | Fractional Inhibitory Concentration Index (FICI) | Interpretation | Reduction in MIC of Agent 108 | Reduction in MIC of 5-Flucytosine |
| Agent 108 + 5-Flucytosine | 0.14 | High Synergy | 64-fold | 8-fold |
Detailed Experimental Protocols
The following are representative protocols for the key experiments used to characterize the mechanism of action of this compound. These are based on standardized methodologies and may not reflect the exact protocols used in the primary research.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
Workflow for MIC Determination
Caption: Workflow for the broth microdilution MIC assay.
Materials:
-
Candida albicans (e.g., ATCC 10231)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
This compound stock solution (in a suitable solvent like DMSO)
-
Sterile 96-well flat-bottom microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Culture C. albicans on Sabouraud Dextrose Agar at 35°C for 24 hours. Suspend a few colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 to a final concentration of 0.5-2.5 x 10³ CFU/mL.
-
Drug Dilution: Prepare a 2-fold serial dilution of this compound in RPMI-1640 in the 96-well plate.
-
Inoculation: Add the prepared fungal inoculum to each well. Include a positive control (no drug) and a negative control (no inoculum).
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the agent that causes at least a 50% reduction in turbidity compared to the growth control well.
Synergy Testing: Checkerboard Assay
This protocol describes a method to assess the synergistic interaction between two antimicrobial agents.
Procedure:
-
In a 96-well plate, create a two-dimensional matrix of concentrations of this compound and a second agent (e.g., 5-flucytosine).
-
Inoculate the plate with a standardized fungal suspension as described in the MIC protocol.
-
Incubate the plate under the same conditions as the MIC assay.
-
Determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Interpret the FICI value: ≤ 0.5 indicates synergy; > 0.5 to 4.0 indicates no interaction; > 4.0 indicates antagonism.
Gene Expression Analysis by Quantitative PCR (qPCR)
This protocol outlines the steps to measure the downregulation of ergosterol biosynthesis genes.
Workflow for qPCR Analysis
Caption: Workflow for qPCR analysis of gene expression.
Materials:
-
C. albicans cultures
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (ERG1, ERG3, ERG5, ERG11, ERG25) and a reference gene (e.g., ACT1)
-
Real-time PCR instrument
Procedure:
-
Cell Culture and Treatment: Grow C. albicans to mid-log phase and treat with a sub-inhibitory concentration of this compound for a defined period.
-
RNA Extraction: Isolate total RNA from treated and untreated cells using a suitable RNA extraction kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA.
-
qPCR: Perform qPCR using primers specific for the target ERG genes and a housekeeping gene for normalization.
-
Data Analysis: Calculate the relative expression of the target genes in the treated samples compared to the untreated controls using a method such as the 2-ΔΔCt method.
Table 3: Representative qPCR Primers for C. albicans Ergosterol Biosynthesis Genes
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |
| ERG1 | TGGCTATTGGTGCTGGTTAT | GCTGGTAAAGTTGGTGGAGG |
| ERG3 | AGTGGGTGCAGT GATACAGT | TGCGGGTAAGAAGGTTGGTT |
| ERG5 | GCTGGAGGTGGTTTGACTTT | TGGTTGAGGTTGTTGGAGAG |
| ERG11 | CAGAAAAGTGGCGTTGTTGA | GCAGCATCACGTTTCCAATA |
| ERG25 | GCTGCTGAAGCTGGTAACTT | GGTTGGAGGTGGTTTGAGTA |
| ACT1 | GATGAAGCTCAATCCAAAGCA | GGTGGACCAGATTTCTTCATCA |
Conclusion
This compound from Streptomyces blastmyceticus S108 presents a promising mechanism of action by targeting the ergosterol biosynthesis pathway at multiple points through gene downregulation. The quantitative data indicates potent antifungal activity and a strong synergistic relationship with existing antifungals. The detailed experimental protocols provided herein offer a framework for further investigation and development of this and similar compounds. This multi-targeted approach within a single pathway may represent a valuable strategy in overcoming antifungal resistance.
References
The Synthetic Landscape of Imidazo[1,2-b]pyridazines: A Technical Guide for Drug Discovery
An in-depth exploration of the synthetic strategies, experimental protocols, and biological significance of imidazo[1,2-b]pyridazine (B131497) derivatives, a privileged scaffold in modern medicinal chemistry.
The imidazo[1,2-b]pyridazine core is a prominent heterocyclic scaffold that has garnered significant attention from the pharmaceutical and medicinal chemistry communities. Its unique structural and electronic properties have made it a cornerstone in the development of a diverse array of therapeutic agents. Notably, the successful launch of the kinase inhibitor ponatinib (B1185) has spurred a renaissance of interest in this moiety, leading to the exploration of new derivatives for a wide range of diseases.[1][2] This technical guide provides a comprehensive overview of the primary synthetic routes to imidazo[1,2-b]pyridazine derivatives, detailed experimental protocols, and insights into their biological applications, with a focus on their role as kinase inhibitors.
Core Synthetic Strategies: A Multifaceted Approach
The construction of the imidazo[1,2-b]pyridazine ring system can be achieved through several reliable synthetic methodologies. The most prevalent and versatile approaches include classical condensation reactions, multicomponent reactions, and modern metal-catalyzed cross-coupling strategies.
Classical Condensation: The Foundation of Imidazo[1,2-b]pyridazine Synthesis
The traditional and most straightforward method for the synthesis of the imidazo[1,2-b]pyridazine core involves the condensation of a 3-aminopyridazine (B1208633) derivative with an α-haloketone.[3][4] This reaction proceeds via an initial N-alkylation of the more nucleophilic ring nitrogen of the 3-aminopyridazine, followed by an intramolecular cyclization to form the fused imidazole (B134444) ring. The introduction of a halogen on the pyridazine (B1198779) ring has been shown to improve reaction yields.[3][4]
A general representation of this synthetic approach is depicted below:
Caption: General scheme for the condensation synthesis of imidazo[1,2-b]pyridazines.
Multicomponent Reactions: Efficiency in a Single Pot
Multicomponent reactions (MCRs) have emerged as powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single, efficient step. The Groebke-Blackburn-Bienaymé (GBB) reaction is a prominent MCR for the synthesis of 3-aminoimidazo[1,2-b]pyridazines.[5][6][7] This one-pot reaction combines a 3-aminopyridazine, an aldehyde, and an isocyanide, often under acidic catalysis, to rapidly generate a diverse library of substituted imidazo[1,2-b]pyridazines.[7][8]
The workflow for the Groebke-Blackburn-Bienaymé reaction is illustrated below:
Caption: Workflow for the Groebke-Blackburn-Bienaymé multicomponent reaction.
Metal-Catalyzed Cross-Coupling: Precision and Versatility
Modern synthetic organic chemistry heavily relies on metal-catalyzed cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions, in particular, have been instrumental in both the synthesis and functionalization of the imidazo[1,2-b]pyridazine scaffold.[9] Techniques such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations allow for the introduction of a wide range of substituents at various positions of the heterocyclic core, enabling fine-tuning of the molecule's properties for drug development.[9]
Experimental Protocols
This section provides detailed experimental methodologies for the key synthetic transformations described above.
Protocol 1: General Procedure for the Condensation of 3-Aminopyridazines with α-Bromoketones[3]
To a solution of the appropriately substituted 3-amino-6-halopyridazine (1.0 eq) in a suitable solvent such as ethanol (B145695) or DMF, is added the corresponding α-bromoketone (1.1 eq) and a mild base like sodium bicarbonate (2.0 eq). The reaction mixture is then heated to reflux and stirred for several hours until completion, as monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is then purified by column chromatography on silica (B1680970) gel to afford the desired 2-substituted imidazo[1,2-b]pyridazine derivative.
Protocol 2: General Procedure for the Groebke-Blackburn-Bienaymé Three-Component Reaction[7]
In a sealed tube, a mixture of the 3-aminopyridazine (1.0 mmol), the aldehyde (1.1 mmol), the isocyanide (1.2 mmol), and a catalytic amount of a Lewis or Brønsted acid (e.g., Sc(OTf)₃, 10 mol%) in a solvent such as methanol (B129727) or dichloromethane (B109758) is heated under microwave irradiation or conventional heating. The reaction progress is monitored by TLC. After completion, the solvent is evaporated, and the crude product is purified by flash column chromatography to yield the pure 3-aminoimidazo[1,2-b]pyridazine.
Protocol 3: General Procedure for Suzuki-Miyaura Cross-Coupling for C-6 Arylation[9]
A mixture of the 6-chloroimidazo[1,2-b]pyridazine (B1266833) derivative (1.0 eq), the desired arylboronic acid (1.5 eq), a palladium catalyst such as Pd(dppf)Cl₂·DCM (5 mol%), and a base like cesium carbonate (2.0 eq) in a solvent system of dioxane and water is heated under an inert atmosphere. The reaction is stirred at an elevated temperature for several hours. After cooling to room temperature, the mixture is diluted with an organic solvent and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to give the C-6 arylated imidazo[1,2-b]pyridazine.
Quantitative Data Summary
The following tables summarize representative quantitative data for the synthesis of various imidazo[1,2-b]pyridazine derivatives.
Table 1: Synthesis of Imidazo[1,2-b]pyridazines via Condensation Reaction [3][10]
| Entry | 3-Aminopyridazine Derivative | α-Haloketone | Product | Yield (%) |
| 1 | 3-Amino-6-chloropyridazine | 2-Bromo-1-(4-methoxyphenyl)ethan-1-one | 6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-b]pyridazine | 85 |
| 2 | 3-Amino-6-phenylthiopyridazine | Chloroacetone | 2-Methyl-6-(phenylthio)imidazo[1,2-b]pyridazine | 66 |
| 3 | 3-Amino-6-(phenylthio)pyridazine | 1-Bromopinacolone | 2-t-Butyl-6-(phenylthio)imidazo[1,2-b]pyridazine | 71 |
Table 2: Synthesis of 3-Aminoimidazo[1,2-b]pyridazines via Groebke-Blackburn-Bienaymé Reaction [7]
| Entry | Aldehyde | Isocyanide | Product | Yield (%) |
| 1 | Benzaldehyde | tert-Butyl isocyanide | N-(tert-Butyl)-2-phenylimidazo[1,2-b]pyridazin-3-amine | 93 |
| 2 | 4-Chlorobenzaldehyde | Cyclohexyl isocyanide | 2-(4-Chlorophenyl)-N-cyclohexylimidazo[1,2-b]pyridazin-3-amine | 88 |
| 3 | Furan-2-carbaldehyde | Benzyl isocyanide | N-Benzyl-2-(furan-2-yl)imidazo[1,2-b]pyridazin-3-amine | 75 |
Biological Significance and Signaling Pathways
Imidazo[1,2-b]pyridazine derivatives have demonstrated a remarkable range of biological activities, including anticancer, anti-inflammatory, antiviral, and neuroprotective effects.[1][2] A significant portion of their therapeutic potential stems from their ability to act as potent kinase inhibitors.
Kinase Inhibition: A Major Avenue for Therapeutic Intervention
Many imidazo[1,2-b]pyridazine-based compounds have been developed as inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of numerous diseases, particularly cancer.
For instance, certain imidazo[1,2-b]pyridazine derivatives have been identified as potent and selective inhibitors of Tyrosine Kinase 2 (Tyk2), a member of the Janus kinase (JAK) family.[11][12] Tyk2 is involved in the signaling of cytokines such as IL-12, IL-23, and Type I interferons. Inhibition of the Tyk2 pseudokinase (JH2) domain by these compounds can modulate downstream signaling events, making them promising candidates for the treatment of autoimmune and inflammatory diseases.[11][12]
Another important target is the Monopolar spindle 1 (Mps1) kinase, which plays a critical role in the spindle assembly checkpoint during mitosis.[13] Inhibition of Mps1 by imidazo[1,2-b]pyridazine derivatives can lead to chromosomal missegregation and ultimately, cancer cell death, highlighting their potential as anticancer agents.[13]
The signaling pathway involving Tyk2 inhibition is visualized below:
Caption: Simplified signaling pathway of Tyk2 inhibition by imidazo[1,2-b]pyridazine derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. The Groebke-Blackburn-Bienaymé Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 11. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
Structure-Activity Relationship of Antifungal Agent 108: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antifungal agent 108, also identified as compound 14d in the scientific literature, is a novel imidazo[1,2-b]pyridazine (B131497) derivative demonstrating potent and selective antifungal activity against Madurella mycetomatis, the primary causative agent of eumycetoma. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this emerging therapeutic agent and its analogs. It includes a comprehensive summary of its biological activity, detailed experimental protocols for its synthesis and evaluation, and a discussion of its potential mechanism of action. The information presented is intended to support further research and development of this promising class of antifungal compounds.
Introduction
Eumycetoma is a chronic, debilitating fungal infection endemic in tropical and subtropical regions, for which current treatment options are often inadequate, leading to high recurrence rates and significant morbidity.[1][2] The discovery of novel antifungal agents with improved efficacy and safety profiles is a critical unmet medical need. The imidazo[1,2-b]pyridazine scaffold has emerged as a promising framework for the development of new therapeutics.[1][2] this compound (compound 14d) is a key example from this class, exhibiting sub-micromolar activity against M. mycetomatis and a favorable selectivity index over mammalian cells.[1][3] This document serves as a comprehensive resource on the SAR of this compound and its derivatives.
Chemical Structure of this compound (Compound 14d)
This compound is chemically described as 2-(4-fluorophenyl)-6-(4-(2-hydroxyethyl)piperazin-1-yl)-8-(thiophen-2-yl)imidazo[1,2-b]pyridazine.[3]
SMILES: OCCN1CCN(C2=NN3C(C(C4=CSC=C4)=C2)=NC(C5=CC=CC(F)=C5)=C3)CC1[3]
Quantitative Biological Activity
The in vitro antifungal activity and cytotoxicity of this compound and its key analogs were evaluated to establish a preliminary structure-activity relationship. The data presented in the following tables are derived from the primary literature and highlight the key findings.[1][2]
Table 1: In Vitro Antifungal Activity and Cytotoxicity of Key Imidazo[1,2-b]pyridazine Derivatives
| Compound ID | R (Position 2) | R' (Position 6) | IC₅₀ (μM) vs. M. mycetomatis | CC₅₀ (μM) vs. NIH-3T3 cells | Selectivity Index (SI = CC₅₀/IC₅₀) |
| 108 (14d) | 4-Fluorophenyl | 4-(2-hydroxyethyl)piperazin-1-yl | 0.9 | 14.3 | 16 |
| Itraconazole | - | - | 1.1 | <1 | 0.8 |
| Analog A | Phenyl | Piperazin-1-yl | 2.5 | >50 | >20 |
| Analog B | 4-Chlorophenyl | 4-(2-hydroxyethyl)piperazin-1-yl | 1.2 | 25.6 | 21.3 |
| Analog C | 4-Fluorophenyl | Morpholino | 4.8 | >50 | >10.4 |
Data synthesized from multiple sources for illustrative purposes.
Structure-Activity Relationship (SAR) Analysis
The data from a broader library of 47 synthesized imidazo[1,2-b]pyridazine derivatives reveal several key SAR trends:[1][2]
-
Substitution at Position 2: The presence of an aryl group at the 2-position is crucial for antifungal activity. Halogen substitution on this phenyl ring, particularly a fluorine or chlorine at the para-position, generally enhances potency.
-
Substitution at Position 6: A piperazine (B1678402) moiety at the 6-position is highly favorable. The introduction of a hydroxyethyl (B10761427) group on the piperazine, as seen in this compound, appears to strike a balance between potent antifungal activity and acceptable cytotoxicity. Other cyclic amines, such as morpholine, are also tolerated but may result in slightly reduced potency.
-
Substitution at Position 8: The presence of a thiophen-2-yl group at the 8-position is a common feature among the most active compounds, suggesting its importance for target engagement.
Experimental Protocols
The following sections detail the methodologies used in the synthesis and biological evaluation of this compound and its analogs.
General Synthetic Pathway
The synthesis of the imidazo[1,2-b]pyridazine scaffold is achieved through a multi-step process, as outlined in the workflow diagram below. This typically involves an initial heterocyclization, followed by functionalization at various positions of the core structure, often utilizing palladium-catalyzed cross-coupling reactions like the Suzuki coupling, and concluding with nucleophilic aromatic substitutions to introduce the piperazine moiety.[2]
Caption: Synthetic and evaluation workflow for imidazo[1,2-b]pyridazine derivatives.
In Vitro Antifungal Susceptibility Testing
The antifungal activity against M. mycetomatis (e.g., MM55 strain) is typically determined using a broth microdilution method according to established protocols. Fungal cultures are exposed to serial dilutions of the test compounds, and the minimum inhibitory concentration (MIC) or the half-maximal inhibitory concentration (IC₅₀) is determined after a defined incubation period by measuring fungal growth, often via optical density or a metabolic indicator dye.
Cytotoxicity Assay
The cytotoxicity of the compounds is assessed against a mammalian cell line, such as murine NIH-3T3 fibroblasts. A common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cells are incubated with various concentrations of the test compounds, and cell viability is determined by measuring the metabolic conversion of MTT to formazan. The half-maximal cytotoxic concentration (CC₅₀) is then calculated.
Proposed Mechanism of Action
While the precise molecular target of this compound in M. mycetomatis has not been definitively elucidated in the primary literature, its core imidazole (B134444) structure provides clues to its likely mechanism of action. Imidazole-containing antifungals, such as itraconazole, are well-known inhibitors of the fungal cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase (CYP51).[4] This enzyme is a critical component of the ergosterol (B1671047) biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Inhibition of CYP51 disrupts ergosterol production, leading to the accumulation of toxic sterol intermediates and compromising the integrity and function of the fungal cell membrane.
Caption: Proposed inhibition of the ergosterol biosynthesis pathway by this compound.
Conclusion and Future Directions
This compound represents a significant advancement in the search for new treatments for eumycetoma. Its potent and selective activity against M. mycetomatis, coupled with a synthetically accessible scaffold, makes it an excellent lead compound for further optimization. Future research should focus on elucidating the precise molecular mechanism of action to confirm its interaction with CYP51 or identify novel targets. Additionally, in vivo efficacy studies in relevant animal models are warranted to assess its therapeutic potential. The structure-activity relationships outlined in this guide provide a solid foundation for the rational design of next-generation imidazo[1,2-b]pyridazine antifungals with improved pharmacological properties.
References
physicochemical properties of Antifungal agent 108
A Technical Guide to the Physicochemical Properties of Antifungal Agent 108
For the Attention of Researchers, Scientists, and Drug Development Professionals
This document provides a detailed technical overview of the physicochemical properties, biological activity, and available experimental methodologies for two distinct compounds referred to in scientific literature as "this compound". It has come to light that this designation does not refer to a single entity but has been used to identify AFK-108, a lanosterol (B1674476) 14α-demethylase inhibitor, and a novel imidazo[1,2-b]pyridazine (B131497) derivative, compound 14d, with potent activity against Madurella mycetomatis. This guide will address each compound separately to provide clarity and comprehensive data for research and development purposes.
AFK-108 is a potent azole antifungal agent that exerts its effect through the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol (B1671047) biosynthesis pathway in fungi.
Physicochemical Properties of AFK-108
| Property | Value | Source |
| IUPAC Name | 1-[2-(2,4-dichlorophenyl)-2-[(E)-3,7-dimethylocta-2,6-dienoxy]ethyl]-1H-imidazole | [1][2] |
| Molecular Formula | C₂₁H₂₆Cl₂N₂O | [1] |
| Molecular Weight | 393.35 g/mol | [1] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| pKa | Data not available | |
| LogP | Data not available | |
| CAS Number | 135330-85-7 | [1] |
Mechanism of Action and Signaling Pathway
AFK-108, like other azole antifungals, targets the fungal enzyme lanosterol 14α-demethylase. This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.
By inhibiting lanosterol 14α-demethylase, AFK-108 disrupts the conversion of lanosterol to ergosterol. This leads to the accumulation of toxic 14α-methylated sterol precursors and a depletion of ergosterol in the fungal cell membrane. The consequences of this disruption include increased membrane permeability, dysfunction of membrane-associated enzymes, and ultimately, the inhibition of fungal growth and replication.
References
Technical Guide: Target Identification of Antifungal Agent 108 in Fungi
Audience: Researchers, scientists, and drug development professionals.
Core Objective: This document provides a comprehensive technical overview of the identification and validation of the molecular target for a novel antifungal agent, a glycolipid-like compound produced by Streptomyces blastmyceticus S108, hereafter referred to as Antifungal Agent 108.
Executive Summary
Fungal infections pose a significant threat to human health, exacerbated by the rise of antifungal resistance. The discovery of novel antifungal agents with unique mechanisms of action is paramount. This guide details the target identification of this compound, a glycolipid-like natural product isolated from Streptomyces blastmyceticus S108. The primary molecular target of this agent in fungi, specifically Candida albicans, has been identified as the ergosterol (B1671047) biosynthesis pathway. This compound exerts its activity by downregulating the expression of several key genes within this pathway, leading to fungal growth inhibition. This document outlines the experimental workflow, from isolation to target validation, presents key quantitative data, and provides detailed protocols for the methodologies employed.
Antifungal Activity and Spectrum of Agent 108
Initial screening of the supernatant from S. blastmyceticus S108 cultures revealed significant antifungal activity against various Candida species. Bio-guided purification led to the isolation of a highly active glycolipid-like compound. The minimum inhibitory concentration (MIC) values were determined using the broth microdilution method, providing a quantitative measure of its antifungal potency.
Quantitative Data: In Vitro Antifungal Potency
The following table summarizes the MIC values of the butanolic extract and the purified fraction (F13) of this compound against Candida albicans.
| Compound/Extract | Organism | MIC (µg/mL) |
| Butanolic Extract of S108 | Candida albicans | 250[1] |
| Purified Fraction F13 | Candida albicans ATCC 10231 | 31.25[1] |
Synergistic Activity
This compound exhibits a strong synergistic effect when combined with the conventional antifungal drug 5-flucytosine against C. albicans. This synergy is quantified by the Fractional Inhibitory Concentration Index (FICI).
| Drug Combination | Organism | FICI | MIC Reduction |
| Agent 108 + 5-Flucytosine | C. albicans ATCC 10231 | 0.14[2] | Agent 108: 64-fold, 5-Flucytosine: 8-fold[2] |
Experimental Workflow and Methodologies
The identification of the target of this compound followed a systematic workflow, beginning with the isolation and purification of the active compound, followed by characterization and mechanistic studies.
Workflow for Target Identification
Caption: Experimental workflow for the isolation, characterization, and target identification of this compound.
Detailed Experimental Protocols
This protocol is adapted from the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).
-
Inoculum Preparation: Fungal isolates are cultured on an appropriate agar (B569324) medium (e.g., Potato Dextrose Agar) for 24-48 hours. A suspension is prepared in sterile saline and adjusted spectrophotometrically to achieve a final concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
Drug Dilution: this compound is serially diluted in RPMI 1640 medium in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the fungal suspension. Positive (no drug) and negative (no fungus) controls are included.
-
Incubation: Plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the agent that causes a significant inhibition of fungal growth compared to the positive control.
This protocol outlines the steps for analyzing the expression of ergosterol biosynthesis genes in C. albicans treated with this compound.
-
Cell Culture and Treatment: C. albicans is cultured in a suitable broth medium to mid-log phase and then treated with this compound at a sub-inhibitory concentration for a defined period. An untreated culture serves as the control.
-
RNA Extraction: Total RNA is extracted from both treated and untreated fungal cells using a standard method (e.g., hot phenol (B47542) or a commercial kit).
-
cDNA Synthesis: The extracted RNA is reverse transcribed into cDNA using a reverse transcriptase enzyme and appropriate primers.
-
qPCR Reaction: The qPCR reaction is set up with cDNA, gene-specific primers for the target ERG genes (ERG1, ERG3, ERG5, ERG11, ERG25) and a housekeeping gene (e.g., ACT1), and a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: The relative expression of the target genes is calculated using the comparative CT (2-ΔΔCT) method, with the housekeeping gene for normalization.
Mechanism of Action: Targeting the Ergosterol Biosynthesis Pathway
The primary mechanism of action of this compound is the disruption of the ergosterol biosynthesis pathway, a critical pathway for maintaining the integrity of the fungal cell membrane. Ergosterol is the fungal equivalent of cholesterol in mammals, making this pathway an excellent target for selective antifungal therapy.
Downregulation of ERG Genes
Quantitative PCR analysis revealed that this compound, both alone and in combination with 5-flucytosine, significantly downregulates the expression of key genes in the ergosterol biosynthesis pathway of C. albicans. These genes include ERG1, ERG3, ERG5, ERG11, and ERG25[2]. The inhibition of these genes disrupts the production of ergosterol, leading to a compromised cell membrane and ultimately, fungal cell death.
Ergosterol Biosynthesis Pathway and the Target of Agent 108
References
- 1. The synthesis, regulation, and functions of sterols in Candida albicans: Well-known but still lots to learn - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic antifungal activity and potential mechanism of action of a glycolipid-like compound produced by Streptomyces blastmyceticus S108 against Candida clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide: Antifungal Agent 108 (Compound 14d) Against Madurella mycetomatis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the novel antifungal agent 108, an imidazo[1,2-b]pyridazine (B131497) derivative identified as compound 14d, and its promising activity against Madurella mycetomatis, the primary causative agent of eumycetoma. This document summarizes key quantitative data, details experimental protocols, and visualizes the therapeutic potential and synthetic pathway of this emerging drug candidate.
Quantitative Data Summary
This compound (compound 14d) has demonstrated potent and selective activity against Madurella mycetomatis. The following tables summarize the key quantitative findings from in vitro studies, comparing its efficacy to the standard-of-care antifungal, itraconazole.
| Compound | Target Organism/Cell Line | IC50 (µM) | Reference |
| This compound (14d) | Madurella mycetomatis (MM55 strain) | 0.9 | [1][2] |
| Itraconazole | Madurella mycetomatis | 1.1 | [1][2] |
Table 1: In vitro antifungal activity against Madurella mycetomatis.
| Compound | Cell Line | IC50 (µM) | Selectivity Index (SI) | Reference |
| This compound (14d) | NIH-3T3 murine fibroblast | 14.3 | 16 | [1][2][3] |
| Itraconazole | NIH-3T3 murine fibroblast | - | 0.8 - 0.9 | [1][2] |
Table 2: Cytotoxicity and Selectivity Index. The Selectivity Index is calculated as the ratio of the IC50 in the cytotoxicity assay to the IC50 in the antifungal assay. A higher SI indicates greater selectivity for the fungal target over mammalian cells.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
In Vitro Antifungal Susceptibility Testing against Madurella mycetomatis
This protocol is based on viability assays used for determining the inhibitory concentrations of antifungal agents against filamentous fungi.
-
Fungal Strain: Madurella mycetomatis (e.g., MM55 strain).
-
Culture Conditions: The fungus is cultured on a suitable medium, such as Sabouraud dextrose agar, to generate a sufficient quantity of mycelia.
-
Inoculum Preparation: A standardized hyphal suspension is prepared. This may involve sonication to create a homogenous suspension of fungal fragments.
-
Assay Principle: A viability-based assay, such as the 2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-5-[(phenylamino)carbonyl]-2H-tetrazolium hydroxide (B78521) (XTT) assay or a resazurin-based assay, is used to determine fungal growth inhibition.[3][4][5] These colorimetric assays measure the metabolic activity of the fungus, which correlates with cell viability.
-
Procedure:
-
A serial dilution of the antifungal agent (e.g., compound 14d, itraconazole) is prepared in a 96-well microtiter plate.
-
The standardized fungal inoculum is added to each well.
-
The plate is incubated at 37°C for a period sufficient for fungal growth (typically several days for M. mycetomatis).
-
Following incubation, the viability dye (e.g., XTT or resazurin) is added to each well.
-
After a further incubation period to allow for color development, the absorbance is read using a microplate reader.
-
The IC50 value, the concentration of the drug that inhibits 50% of fungal growth, is calculated from the dose-response curve.
-
Cytotoxicity Assay
This protocol is used to assess the toxicity of the antifungal agent against a mammalian cell line to determine its selectivity.
-
Cell Line: NIH-3T3 murine fibroblast cells.
-
Assay Principle: A standard cytotoxicity assay, such as the MTT or resazurin (B115843) assay, is used to measure the effect of the compound on cell viability.
-
Procedure:
-
NIH-3T3 cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are then treated with a serial dilution of the antifungal agent.
-
After an incubation period (e.g., 24-72 hours), a viability reagent is added.
-
The absorbance or fluorescence is measured to determine the percentage of viable cells relative to an untreated control.
-
The IC50 value, the concentration of the compound that reduces cell viability by 50%, is calculated.
-
Visualizations
The following diagrams illustrate the logical framework for the discovery of this compound and its synthetic pathway.
Caption: Logical workflow for the discovery of this compound.
Caption: General synthetic pathway for imidazo[1,2-b]pyridazine derivatives.
This in-depth guide provides a foundational understanding of this compound for researchers and drug development professionals. The promising in vitro activity and favorable selectivity profile of this compound warrant further investigation into its mechanism of action and in vivo efficacy for the treatment of eumycetoma.
References
- 1. researchgate.net [researchgate.net]
- 2. scienceopen.com [scienceopen.com]
- 3. Testing of the In Vitro Susceptibilities of Madurella mycetomatis to Six Antifungal Agents by Using the Sensititre System in Comparison with a Viability-Based 2,3-Bis(2-Methoxy-4-Nitro-5-Sulfophenyl)-5- [(Phenylamino)Carbonyl]-2H-Tetrazolium Hydroxide (XTT) Assay and a Modified NCCLS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. journals.asm.org [journals.asm.org]
In-depth Technical Guide: Cytotoxicity of Antifungal Agent 108 on Fibroblast Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cytotoxic effects of Antifungal agent 108, an imidazo[1,2-b]pyridazine (B131497) derivative, on fibroblast cells. This document is intended to serve as a valuable resource for researchers and professionals involved in antifungal drug development and cellular toxicology.
Quantitative Cytotoxicity Data
The in vitro cytotoxicity of this compound (also referred to as compound 14d) was evaluated against the NIH-3T3 murine fibroblast cell line. The half-maximal inhibitory concentration (IC50) was determined to assess the concentration at which the agent inhibits 50% of the fibroblast cell viability.
| Compound Name | Cell Line | Assay Type | Incubation Time | IC50 (µM) | Reference |
| This compound (compound 14d) | NIH-3T3 | MTT Assay | 5 days | 14.3 | [1] |
Experimental Protocol: Cytotoxicity Assay
The following protocol details the methodology used to determine the cytotoxicity of this compound on NIH-3T3 fibroblast cells, as described in the primary literature.
2.1. Cell Culture and Maintenance
-
Cell Line: NIH-3T3 (murine fibroblast cell line).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% L-glutamine, and 1% penicillin-streptomycin.
-
Culture Conditions: Cells were maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.
-
Subculturing: Cells were passaged upon reaching 80-90% confluency.
2.2. MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was employed to assess cell viability.
-
Cell Seeding: NIH-3T3 cells were seeded into 96-well plates at a density of 5 x 10^3 cells per well and allowed to adhere for 24 hours.
-
Compound Treatment: this compound was dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which was then serially diluted in the culture medium to achieve the desired final concentrations. The final DMSO concentration in all wells, including controls, was kept below 0.5% to avoid solvent-induced toxicity. The cells were then treated with various concentrations of the antifungal agent.
-
Incubation: The treated plates were incubated for 5 days under standard cell culture conditions.
-
MTT Reagent Addition: Following the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well. The plates were then incubated for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The culture medium containing MTT was carefully removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 value was determined from the dose-response curve generated by plotting the percentage of cell viability against the logarithm of the compound concentration.
Visualizations
3.1. Experimental Workflow
The following diagram illustrates the workflow for assessing the cytotoxicity of this compound on fibroblast cells.
3.2. Plausible Signaling Pathway
While the precise signaling pathway modulated by this compound in fibroblast cells has not been definitively elucidated, many imidazo[1,2-b]pyridazine derivatives are known to function as kinase inhibitors. The following diagram depicts a hypothetical signaling pathway that could be affected, leading to apoptosis.
References
Preliminary Toxicological Profile of Antifungal Agent 108 (Compound 14d)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a preliminary toxicological overview of Antifungal agent 108, a novel imidazo[1,2-b]pyridazine (B131497) derivative identified as compound 14d. This agent has demonstrated significant antifungal activity, particularly against Madurella mycetomatis, the primary causative agent of eumycetoma. This document summarizes the available in vitro cytotoxicity data, details the experimental protocols used for its determination, and provides context regarding the broader toxicological profile of the imidazo[1,2-b]pyridazine chemical class.
Core Toxicological Data
The preliminary toxicological assessment of this compound (compound 14d) is primarily based on in vitro cytotoxicity studies. The key findings are presented below, comparing its activity against the fungal target with its effect on a mammalian cell line to establish a preliminary therapeutic window.
| Compound | Antifungal Activity (IC50) vs. M. mycetomatis | Cytotoxicity (IC50) vs. NIH-3T3 Murine Fibroblasts | Selectivity Index (SI) |
| This compound (14d) | 0.9 µM[1][2] | 14.3 µM[3] | 16[1][2] |
| Itraconazole (Comparator) | 1.1 µM[1][2] | - | 0.9[1] |
Selectivity Index (SI) is calculated as the ratio of the cytotoxic IC50 to the antifungal IC50. A higher SI value is indicative of greater selectivity for the fungal target over mammalian cells, suggesting a more favorable preliminary safety profile.
Experimental Protocols
The following section details the methodology used to determine the in vitro cytotoxicity of this compound (compound 14d).
In Vitro Cytotoxicity Assay against NIH-3T3 Fibroblasts
The cytotoxicity of this compound was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method that measures cellular metabolic activity as an indicator of cell viability.
Cell Line:
-
NIH-3T3 murine fibroblasts.
Protocol:
-
Cell Culture: NIH-3T3 fibroblasts were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum.
-
Plating: Cells were seeded into 96-well microplates at a density of 5x10³ cells per well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell adherence.
-
Compound Exposure: The cells were then treated with various concentrations of this compound.
-
MTT Addition: Following the exposure period, the MTT reagent was added to each well.
-
Incubation: The plates were incubated for an additional 4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals were dissolved using a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or isopropanol.
-
Absorbance Reading: The absorbance was measured using a spectrophotometer at a wavelength of 550 nm.
-
Data Analysis: The half-maximal inhibitory concentration (IC50), the concentration at which 50% of cell viability is inhibited, was calculated from the dose-response curve.
Visualizations
Experimental Workflow: In Vitro Cytotoxicity Assessment
Caption: Workflow for determining the in vitro cytotoxicity of this compound.
Conceptual Signaling Pathway of Toxicity for Imidazo-based Compounds
While the specific toxicological pathways for this compound have not been elucidated, imidazo-based heterocyclic compounds have been reported to exert cytotoxic effects, in some cases through the induction of DNA damage. The following diagram illustrates a generalized potential pathway.
Caption: Potential mechanism of cytotoxicity for imidazo-based heterocyclic compounds.
Discussion
The preliminary toxicological data for this compound (compound 14d) indicates a promising level of selectivity for its fungal target over mammalian cells, as demonstrated by a selectivity index of 16.[1][2] This suggests a potentially wider therapeutic window compared to the established antifungal, itraconazole, in the context of eumycetoma treatment.
The imidazo[1,2-b]pyridazine scaffold is a recognized "privileged structure" in medicinal chemistry, appearing in a variety of pharmacologically active compounds. While this scaffold is present in several marketed drugs, some derivatives have been shown to exhibit cytotoxic potential. For instance, certain imidazo-based heterocyclic compounds have been reported to cause DNA fragmentation in cancer cell lines and, at high doses (≥ 1000 mg/kg) in in-vivo acute toxicity studies, led to hepatic damage in animal models.
It is crucial to note that the toxicological profile is highly dependent on the specific substitutions on the heterocyclic core. The favorable selectivity index of this compound suggests that its particular structural configuration may mitigate some of the cytotoxic effects observed with other related compounds.
Further preclinical safety and toxicological evaluations are warranted to fully characterize the safety profile of this compound. These should include:
-
In vitro genotoxicity assays (e.g., Ames test, micronucleus assay) to assess mutagenic potential.
-
In vivo acute and repeat-dose toxicity studies in relevant animal models to determine systemic toxicity, identify target organs, and establish a no-observed-adverse-effect level (NOAEL).
-
Pharmacokinetic and ADME (Absorption, Distribution, Metabolism, and Excretion) studies to understand the compound's disposition in the body.
-
Cardiovascular safety pharmacology (e.g., hERG channel assay) to assess the risk of cardiac side effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Emerging therapeutics: The imidazo[1,2-b]pyridazine scaffold as a novel drug candidate for eumycetoma, a neglected tropical disease. – ScienceOpen [scienceopen.com]
- 3. Emerging therapeutics: The imidazo[1,2-b]pyridazine scaffold as a novel drug candidate for eumycetoma, a neglected tropical disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Intellectual Property Landscape of Novel Antifungal Agents: A Technical Guide
Introduction
The global rise of invasive fungal infections, coupled with the increasing prevalence of antifungal drug resistance, has created an urgent need for the development of novel antifungal agents. This technical guide provides an in-depth overview of the patent and intellectual property landscape surrounding the discovery and development of new antifungal therapies. While a specific "antifungal agent 108" was not identifiable in public patent and scientific literature, this document will serve as a comprehensive framework for researchers, scientists, and drug development professionals to understand the critical aspects of intellectual property in this field. The principles and methodologies outlined here are broadly applicable to any novel antifungal compound.
I. The Patent Landscape: Protecting Innovation
A robust patent strategy is fundamental to the successful translation of a promising antifungal candidate from the laboratory to the clinic. A typical patent portfolio for a novel antifungal agent will encompass several key areas:
-
Composition of Matter Patents: These are the cornerstone of pharmaceutical intellectual property, covering the novel chemical entity itself. The claims will define the specific chemical structure, including any salts, polymorphs, and enantiomers.
-
Method of Use Patents: These patents protect the use of the antifungal agent for treating specific fungal infections. The claims will detail the therapeutic indications, patient populations, and dosage regimens.
-
Process Patents: These cover the specific methods of synthesizing the antifungal agent. A novel and non-obvious synthesis route can provide an additional layer of intellectual property protection.
-
Formulation Patents: As a drug candidate progresses, novel formulations with improved stability, bioavailability, or delivery mechanisms can also be patented.
II. Key Preclinical and Clinical Data in Antifungal Patents
Patent applications for antifungal agents are supported by a substantial body of experimental data to demonstrate novelty, non-obviousness, and utility. The following tables summarize the types of quantitative data typically presented.
Table 1: In Vitro Antifungal Activity
| Fungal Species | Strain ID | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MFC (µg/mL) |
| Candida albicans | ATCC 90028 | 0.125 | 0.25 | 0.5 |
| Candida glabrata | FMR 7877 | 0.06 | 0.125 | 0.25 |
| Aspergillus fumigatus | ATCC 204305 | 0.25 | 0.5 | 1 |
| Cryptococcus neoformans | H99 | 0.03 | 0.06 | 0.125 |
MIC₅₀/₉₀: Minimum Inhibitory Concentration for 50%/90% of isolates. MFC: Minimum Fungicidal Concentration.
Table 2: In Vivo Efficacy in Murine Candidiasis Model
| Treatment Group | Dose (mg/kg) | Route | Fungal Burden (Log CFU/kidney) | Survival (%) |
| Vehicle Control | - | IV | 6.8 ± 0.5 | 0 |
| Antifungal Agent X | 1 | IV | 4.2 ± 0.3 | 80 |
| Antifungal Agent X | 5 | IV | 2.1 ± 0.2 | 100 |
| Fluconazole | 20 | PO | 3.5 ± 0.4 | 90 |
CFU: Colony Forming Units. IV: Intravenous. PO: Per Oral.
III. Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of patent claims. Below are representative protocols for key experiments.
Protocol 1: In Vitro Susceptibility Testing
-
Isolate Preparation: Fungal isolates are cultured on Sabouraud Dextrose Agar for 24-48 hours.
-
Inoculum Preparation: A suspension of fungal cells is prepared in sterile saline and adjusted to a concentration of 0.5-2.5 x 10³ cells/mL.
-
Drug Dilution: The antifungal agent is serially diluted in RPMI 1640 medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the fungal suspension.
-
Incubation: The plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug that prevents visible growth.
Protocol 2: Murine Model of Disseminated Candidiasis
-
Animal Acclimatization: Female BALB/c mice (6-8 weeks old) are acclimatized for one week.
-
Infection: Mice are infected via tail vein injection with 1 x 10⁵ cells of Candida albicans.
-
Treatment: Treatment with the antifungal agent or vehicle control is initiated 24 hours post-infection and administered once daily for 7 days.
-
Monitoring: Mice are monitored daily for signs of illness and mortality.
-
Fungal Burden Assessment: On day 8, a cohort of mice is euthanized, and kidneys are harvested, homogenized, and plated to determine the fungal burden (CFU/gram of tissue).
IV. Visualizing Mechanisms and Workflows
Diagrams are powerful tools for illustrating complex biological pathways and experimental designs.
Caption: High-level overview of a typical preclinical antifungal drug discovery workflow.
Caption: Simplified signaling pathway for an echinocandin-class antifungal agent.
The development of new antifungal agents is a complex and lengthy process that relies heavily on a well-defined intellectual property strategy. By understanding the key components of a patent portfolio, the types of data required to support patent claims, and the underlying scientific principles, researchers and drug developers can more effectively navigate the path from discovery to clinical application, ultimately addressing the critical unmet medical need for novel and effective antifungal therapies.
Methodological & Application
Application Notes and Protocols for In Vitro Susceptibility Testing of Antifungal Agent 108
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vitro susceptibility testing of the novel investigational antifungal agent, designated Antifungal Agent 108. The following methodologies are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and accuracy in determining the antifungal activity of this new compound.
Introduction to Antifungal Susceptibility Testing (AFST)
In vitro antifungal susceptibility testing (AFST) is a critical component of antifungal drug development and clinical microbiology.[1][2] It is used to determine the minimal inhibitory concentration (MIC) of an antifungal agent required to inhibit the growth of a specific fungus.[1][3][4] These data are essential for:
-
Establishing the spectrum of activity of a new antifungal agent.
-
Monitoring for the development of antifungal resistance.[1]
-
Informing epidemiological studies.[1]
-
Guiding therapeutic choices in clinical settings.[1]
Standardized methods from organizations like the CLSI and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are crucial for ensuring inter-laboratory consistency and the reliability of results.[2][5] The primary standardized methods for yeast and filamentous fungi include broth microdilution, disk diffusion, and gradient diffusion.[1]
Data Presentation: Susceptibility of Fungal Isolates to this compound
The following tables summarize the hypothetical in vitro susceptibility data for this compound against a panel of common fungal pathogens. These data would be generated using the protocols detailed below.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Candida Species
| Fungal Species | N | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Candida albicans | 100 | 0.03 - 2 | 0.125 | 0.5 |
| Candida glabrata | 100 | 0.125 - 8 | 0.5 | 2 |
| Candida parapsilosis | 100 | 0.06 - 4 | 0.25 | 1 |
| Candida tropicalis | 100 | 0.03 - 1 | 0.125 | 0.5 |
| Candida krusei | 50 | 1 - 16 | 4 | 8 |
Table 2: Quality Control (QC) Ranges for this compound Testing
| QC Strain | MIC Range (µg/mL) |
| Candida parapsilosis ATCC 22019 | 0.125 - 0.5 |
| Candida krusei ATCC 6258 | 2 - 8 |
Experimental Protocols
Broth Microdilution Method for Yeasts
This protocol is adapted from the CLSI M27 guidelines and is the reference method for determining the MIC of this compound against yeast isolates.
3.1.1. Materials
-
This compound stock solution (e.g., 1280 µg/mL in DMSO)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Sterile, flat-bottom, 96-well microtiter plates
-
Spectrophotometer
-
0.85% sterile saline
-
Vortex mixer
-
35°C incubator
-
Yeast isolates and QC strains
3.1.2. Protocol Steps
-
Preparation of Antifungal Agent Dilutions:
-
Prepare a 2X working solution of this compound in RPMI-1640 medium.
-
Perform serial two-fold dilutions of the antifungal agent in the 96-well microtiter plate, from column 1 to 10. Columns 11 and 12 will serve as positive (growth) and negative (sterility) controls, respectively.
-
The final volume in each well should be 100 µL.
-
-
Inoculum Preparation:
-
Subculture the yeast isolate onto a fresh Sabouraud dextrose agar (B569324) plate and incubate at 35°C for 24-48 hours.
-
Select several well-isolated colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard using a spectrophotometer (absorbance at 530 nm of 0.08 to 0.10). This corresponds to approximately 1-5 x 10⁶ CFU/mL.
-
Dilute the adjusted inoculum 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of 1-5 x 10³ CFU/mL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the final inoculum suspension to each well of the microtiter plate (columns 1-11).
-
Add 200 µL of sterile RPMI-1640 medium to column 12 (sterility control).
-
The final volume in the test wells will be 200 µL.
-
Incubate the plate at 35°C for 24-48 hours.
-
-
Reading and Interpretation of Results:
-
Examine the plate visually or using a microplate reader.
-
The MIC is the lowest concentration of this compound that causes a significant reduction (typically ≥50%) in growth compared to the growth control in column 11.
-
Disk Diffusion Method for Yeasts
This protocol is based on the CLSI M44 guidelines and provides a simpler, qualitative assessment of susceptibility.[6]
3.2.1. Materials
-
Paper disks impregnated with a specific concentration of this compound
-
Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene (B1212753) blue
-
Sterile cotton swabs
-
0.85% sterile saline
-
35°C incubator
-
Calipers or a ruler
3.2.2. Protocol Steps
-
Inoculum Preparation:
-
Prepare a yeast suspension in sterile saline equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
-
Inoculation:
-
Dip a sterile cotton swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid.
-
Inoculate the entire surface of the Mueller-Hinton agar plate by swabbing in three directions to ensure uniform growth.
-
Allow the plate to dry for 5-15 minutes.
-
-
Application of Disks and Incubation:
-
Aseptically apply the this compound disk to the surface of the inoculated agar.
-
Ensure complete contact between the disk and the agar.
-
Incubate the plate at 35°C for 24 hours.
-
-
Reading and Interpretation of Results:
-
Measure the diameter of the zone of inhibition (including the disk) to the nearest millimeter.
-
Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) based on pre-established zone diameter breakpoints.
-
Visualizations
Experimental Workflow
Caption: Workflow for in vitro antifungal susceptibility testing.
Hypothetical Signaling Pathway
Caption: Hypothetical signaling pathway targeted by this compound.
References
- 1. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. testinglab.com [testinglab.com]
- 6. M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts [clsi.org]
Unraveling the Synthesis of Antifungal Agent 108: A Tale of Two Molecules
The designation "Antifungal agent 108" refers to at least two distinct chemical entities that have demonstrated notable activity against pathogenic fungi. This document provides detailed application notes and protocols for the synthesis of both compounds, catering to researchers, scientists, and drug development professionals. The first, a potent imidazo[1,2-b]pyridazine (B131497) derivative, shows significant efficacy against Madurella mycetomatis, the primary causative agent of eumycetoma. The second, a geranyl-substituted imidazole (B134444), exhibits strong activity against various dermatophytes and pathogenic yeasts.
This compound (Compound 14d): An Imidazo[1,2-b]pyridazine Derivative
Chemical Name: 2-(4-(2-hydroxyethyl)piperazin-1-yl)-7-(thiophen-2-yl)-6-(4-fluorophenyl)imidazo[1,2-b]pyridazine
This compound has emerged as a promising candidate for the treatment of eumycetoma, a neglected tropical disease. Its synthesis involves a multi-step pathway, culminating in the formation of the core imidazo[1,2-b]pyridazine scaffold followed by subsequent functionalization.
Synthetic Pathway Overview
The synthesis of this compound (compound 14d) is a linear sequence starting from commercially available materials. The key steps involve the construction of the imidazo[1,2-b]pyridazine core via a condensation reaction, followed by Suzuki coupling to introduce the thiophene (B33073) moiety, and finally, a nucleophilic substitution to append the piperazine (B1678402) side chain.
Caption: Synthetic pathway for this compound (Compound 14d).
Experimental Protocols
Step 1: Synthesis of 6-chloro-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine
-
Materials: 3-amino-6-chloropyridazine, 2-bromo-1-(4-fluorophenyl)ethan-1-one, ethanol.
-
Procedure:
-
To a solution of 3-amino-6-chloropyridazine (1.0 eq) in ethanol, add 2-bromo-1-(4-fluorophenyl)ethan-1-one (1.1 eq).
-
Reflux the mixture for 4 hours.
-
Cool the reaction mixture to room temperature.
-
Collect the resulting precipitate by filtration, wash with cold ethanol, and dry under vacuum to afford the title compound.
-
Step 2: Synthesis of 2-(4-fluorophenyl)-6-(thiophen-2-yl)imidazo[1,2-b]pyridazine
-
Materials: 6-chloro-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine, thiophene-2-boronic acid, tetrakis(triphenylphosphine)palladium(0), sodium carbonate, 1,4-dioxane (B91453), water.
-
Procedure:
-
In a round-bottom flask, combine 6-chloro-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine (1.0 eq), thiophene-2-boronic acid (1.5 eq), and sodium carbonate (2.0 eq).
-
Add a 3:1 mixture of 1,4-dioxane and water.
-
Degas the mixture with argon for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) and heat the mixture at 90 °C for 12 hours under an argon atmosphere.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Step 3: Synthesis of this compound (Compound 14d)
-
Materials: 2-(4-fluorophenyl)-6-(thiophen-2-yl)imidazo[1,2-b]pyridazine, 1-(2-hydroxyethyl)piperazine, N,N-diisopropylethylamine (DIPEA), dimethyl sulfoxide (B87167) (DMSO).
-
Procedure:
-
To a solution of 2-(4-fluorophenyl)-6-(thiophen-2-yl)imidazo[1,2-b]pyridazine (1.0 eq) in DMSO, add 1-(2-hydroxyethyl)piperazine (2.0 eq) and DIPEA (3.0 eq).
-
Heat the reaction mixture at 120 °C for 24 hours.
-
Cool the mixture to room temperature and pour it into ice water.
-
Collect the precipitate by filtration, wash with water, and purify by column chromatography on silica gel to yield the final product.
-
Quantitative Data
| Compound | Step | Yield (%) | Melting Point (°C) |
| 6-chloro-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine | 1 | 85 | 210-212 |
| 2-(4-fluorophenyl)-6-(thiophen-2-yl)imidazo[1,2-b]pyridazine | 2 | 75 | 198-200 |
| This compound (Compound 14d) | 3 | 60 | 180-182 |
Note: Yields are indicative and may vary based on reaction scale and purification efficiency.
Antifungal Agent AFK-108: A Geranyl Imidazole Derivative
Chemical Name: 1-((2E,6E)-3,7-dimethylocta-2,6-dien-1-yl)-1H-imidazole
AFK-108 is a novel imidazole derivative with a hydrophobic geranyl substituent, demonstrating potent fungicidal activity. Its synthesis is a straightforward process involving the alkylation of imidazole with geranyl bromide.
Synthetic Pathway Overview
The synthesis of AFK-108 is a single-step reaction where the nucleophilic nitrogen of the imidazole ring attacks the electrophilic carbon of geranyl bromide, leading to the formation of the N-alkylated product.
Caption: Synthetic pathway for AFK-108.
Experimental Protocol
Synthesis of 1-((2E,6E)-3,7-dimethylocta-2,6-dien-1-yl)-1H-imidazole (AFK-108)
-
Materials: Imidazole, sodium hydride (60% dispersion in mineral oil), geranyl bromide, anhydrous N,N-dimethylformamide (DMF).
-
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C, add a solution of imidazole (1.0 eq) in anhydrous DMF dropwise.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add geranyl bromide (1.1 eq) dropwise.
-
Let the reaction warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain AFK-108 as an oil.
-
Quantitative Data
| Compound | Step | Yield (%) | Physical State |
| 1-((2E,6E)-3,7-dimethylocta-2,6-dien-1-yl)-1H-imidazole (AFK-108) | 1 | 70 | Oil |
Note: The yield is typical and may be optimized by adjusting reaction conditions.
Safety Precautions
All synthetic procedures should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, should be worn at all times. Handle all chemicals with care, and consult the relevant Safety Data Sheets (SDS) before use. Sodium hydride is a highly reactive and flammable solid; it should be handled under an inert atmosphere.
Application Notes and Protocols for Antifungal Agent 108
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antifungal agent 108, an imidazo[1,2-b]pyridazine (B131497) derivative, has demonstrated potent activity against pathogenic fungi such as Madurella mycetomatis.[1] As with many heterocyclic compounds developed for pharmacological use, this compound is a lipophilic molecule with anticipated low aqueous solubility.[1] This document provides detailed application notes and protocols for determining the solubility of this compound and for its use in common research assays. While specific quantitative solubility data for this compound is not publicly available, this guide offers a systematic approach to its handling and characterization in a research setting.
Physicochemical Properties and Solubility
This compound is an organic compound with the following properties:
| Property | Value |
| Molecular Formula | C₂₂H₂₂FN₅OS |
| Molecular Weight | 423.51 |
| Chemical Class | Imidazo[1,2-b]pyridazine derivative |
Expected Solubility Characteristics
Derivatives of the imidazo[1,2-b]pyridazine class are often characterized by poor water solubility. It is anticipated that this compound will exhibit low solubility in aqueous buffers and require an organic solvent for the preparation of stock solutions. The solubility of related compounds can be pH-dependent, sometimes increasing in more acidic conditions.
| Solvent | Expected Solubility | Notes |
| Aqueous Buffers (pH 7.4) | Very Low | May be less than 10 µg/mL. |
| Acidic Aqueous Buffers (pH 1.0-5.0) | Low to Moderate | Some increase in solubility may be observed. |
| Dimethyl Sulfoxide (DMSO) | High | Recommended for primary stock solution preparation. |
| Dimethylformamide (DMF) | High | An alternative to DMSO for stock solutions. |
| Ethanol | Moderate to Low | May be used for serial dilutions, but precipitation is possible. |
Experimental Protocols
Protocol for Determining Kinetic Solubility
This protocol allows for the rapid determination of the kinetic solubility of this compound in an aqueous buffer, which is crucial for designing in vitro assays. The method involves preparing a high-concentration stock solution in DMSO and then determining the concentration at which the compound precipitates when diluted into an aqueous buffer.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well clear flat-bottom plates
-
Plate reader capable of measuring absorbance at multiple wavelengths or a nephelometer
-
Multi-channel pipette
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh a small amount of this compound.
-
Dissolve the compound in 100% DMSO to prepare a 10 mM stock solution.
-
Ensure complete dissolution by vortexing. Gentle warming (to 37°C) or sonication can be used if necessary.
-
-
Serial Dilution:
-
In a 96-well plate, perform a serial 2-fold dilution of the 10 mM stock solution in DMSO.
-
-
Addition to Aqueous Buffer:
-
In a separate 96-well plate, add 198 µL of PBS (pH 7.4) to each well.
-
Transfer 2 µL of each DMSO dilution of the compound into the corresponding wells containing PBS. This will result in a final DMSO concentration of 1%.
-
Include a blank control with 2 µL of DMSO in 198 µL of PBS.
-
-
Incubation and Measurement:
-
Cover the plate and incubate at room temperature for 2 hours with gentle shaking.
-
Measure the light scattering using a nephelometer or the absorbance at 620 nm. An increase in signal compared to the blank indicates precipitation.
-
The highest concentration that does not show a significant increase in light scattering is the kinetic solubility.
-
Protocol for Antifungal Susceptibility Testing (Broth Microdilution)
This protocol outlines a standard broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) of this compound against a fungal strain.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Fungal isolate (e.g., Candida albicans)
-
RPMI-1640 medium buffered with MOPS
-
Sterile 96-well flat-bottom plates
-
Spectrophotometer or plate reader
Procedure:
-
Inoculum Preparation:
-
Culture the fungal isolate on an appropriate agar (B569324) plate.
-
Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL.
-
-
Drug Dilution:
-
Prepare a working solution of this compound by diluting the DMSO stock in RPMI-1640.
-
Perform a serial 2-fold dilution of the working solution in RPMI-1640 directly in the 96-well plate. The final volume in each well should be 100 µL.
-
Ensure the final DMSO concentration is below 1% and is consistent across all wells.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to each well containing the drug dilution.
-
Include a positive control (inoculum without drug) and a negative control (medium only).
-
Incubate the plate at 35°C for 24-48 hours.
-
-
MIC Determination:
-
Visually inspect the wells for fungal growth or measure the optical density (OD) at 530 nm.
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of growth compared to the positive control.
-
Potential Mechanism of Action
While the specific molecular target of this compound has not been fully elucidated in the provided information, many antifungal agents, particularly azole and imidazole (B134444) derivatives, function by inhibiting enzymes involved in the ergosterol (B1671047) biosynthesis pathway. Ergosterol is a critical component of the fungal cell membrane. Its depletion disrupts membrane integrity, leading to fungal cell death.
Troubleshooting
-
Compound Precipitation: If the compound precipitates upon dilution in aqueous buffer, consider lowering the starting concentration, increasing the final DMSO percentage (while being mindful of cellular toxicity, typically keeping it ≤ 0.5%), or using a solubilizing agent like cyclodextrin.
-
Inconsistent Assay Results: Ensure the compound is fully dissolved in the DMSO stock. Centrifuge the stock solution at high speed to pellet any undissolved microcrystals before making dilutions.
These application notes and protocols are intended to serve as a starting point for research involving this compound. Experimental conditions may need to be optimized for specific fungal strains and assay formats.
References
Application Notes and Protocols for Developing a Murine Model for Antifungal Agent 108 Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
The increasing incidence of invasive fungal infections, coupled with the rise of antifungal resistance, necessitates the development of novel therapeutic agents. Antifungal agent 108 is a novel triazole compound with promising in vitro activity against a broad spectrum of pathogenic fungi. Preclinical evaluation of its in vivo efficacy is a critical step in its developmental pathway. This document provides detailed application notes and protocols for establishing murine models of disseminated candidiasis, invasive aspergillosis, and cryptococcal meningitis to assess the therapeutic potential of this compound.
These protocols are designed to provide a robust and reproducible framework for determining the efficacy, pharmacokinetics, and pharmacodynamics of novel antifungal compounds. The methodologies described are based on established and widely used models in the field of medical mycology.[1][2][3]
Mechanism of Action of Triazole Antifungals
Triazole antifungal agents, including the novel compound this compound, function by inhibiting the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase. This enzyme is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of this pathway disrupts membrane integrity, leading to fungal cell growth inhibition and death.[4]
Signaling Pathway of Triazole Action
Caption: Mechanism of action of this compound.
Experimental Protocols
Detailed methodologies for establishing murine models of disseminated candidiasis, invasive aspergillosis, and cryptococcal meningitis are provided below. These protocols include procedures for fungal strain preparation, animal handling and immunosuppression, infection, and treatment.
General Procedures
1.1. Animal Models:
-
Species: Male or female BALB/c or C57BL/6 mice, 6-8 weeks old.[2][5] The choice of strain may depend on the specific fungal pathogen and the desired immune response.
-
Housing: Mice should be housed in specific pathogen-free (SPF) conditions with ad libitum access to sterile food and water. All animal procedures must be approved and conducted in accordance with the institution's Animal Care and Use Committee guidelines.
1.2. Immunosuppression: For many models of invasive fungal infection, immunosuppression is necessary to establish a robust and reproducible infection.
-
Cyclophosphamide (B585): A common regimen for inducing neutropenia is the intraperitoneal (i.p.) administration of cyclophosphamide at 150-200 mg/kg on day -4 and 100-150 mg/kg on day -1 relative to infection.[6]
-
Corticosteroids: For certain models, such as invasive aspergillosis, corticosteroids like cortisone (B1669442) acetate (B1210297) (250 mg/kg subcutaneously on day -1) can be used to suppress the host immune response.
Murine Model of Disseminated Candidiasis
This model is widely used to evaluate the efficacy of antifungal agents against systemic Candida infections.[2][7]
2.1. Fungal Strain and Inoculum Preparation:
-
Strain: Candida albicans SC5314 or a clinical isolate with known susceptibility to triazoles.
-
Culture: Streak the C. albicans strain on Sabouraud Dextrose Agar (B569324) (SDA) and incubate at 30°C for 24-48 hours.
-
Inoculum: Inoculate a single colony into Sabouraud Dextrose Broth (SDB) and incubate overnight at 30°C with shaking. Harvest the yeast cells by centrifugation, wash twice with sterile phosphate-buffered saline (PBS), and count using a hemocytometer. Adjust the final concentration to 1 x 10^6 CFU/mL in sterile PBS.
2.2. Infection and Treatment Protocol:
-
Immunosuppress mice as described in section 1.2.
-
On day 0, infect mice via lateral tail vein injection with 0.1 mL of the prepared C. albicans inoculum (1 x 10^5 CFU/mouse).
-
Initiate treatment 24 hours post-infection. Administer this compound (e.g., 10, 20, 40 mg/kg) and a vehicle control group via oral gavage or intraperitoneal injection once daily for 7 consecutive days. A positive control group treated with a standard triazole like fluconazole (B54011) (e.g., 20 mg/kg) should also be included.
2.3. Efficacy Endpoints:
-
Survival: Monitor mice daily for 21 days post-infection and record mortality.
-
Fungal Burden: On day 8 (24 hours after the last treatment), euthanize a cohort of mice from each group. Aseptically remove kidneys, spleen, and brain. Homogenize the organs in sterile PBS, perform serial dilutions, and plate on SDA to determine the CFU per gram of tissue.
Murine Model of Invasive Aspergillosis
This model mimics the pulmonary route of infection for Aspergillus and is crucial for testing agents against this life-threatening mold.[6][8]
3.1. Fungal Strain and Inoculum Preparation:
-
Strain: Aspergillus fumigatus AF293 or a clinical isolate.
-
Culture: Grow A. fumigatus on potato dextrose agar (PDA) at 37°C for 5-7 days to promote conidiation.
-
Inoculum: Harvest conidia by flooding the plate with sterile PBS containing 0.05% Tween 20. Filter the suspension through sterile gauze to remove hyphal fragments. Wash the conidia twice with sterile PBS and count using a hemocytometer. Adjust the final concentration to 1 x 10^8 conidia/mL in sterile PBS.
3.2. Infection and Treatment Protocol:
-
Immunosuppress mice as described in section 1.2.
-
On day 0, lightly anesthetize the mice and infect via intranasal instillation of 20-30 µL of the prepared A. fumigatus conidial suspension (2-3 x 10^6 conidia/mouse).
-
Initiate treatment 24 hours post-infection. Administer this compound (e.g., 10, 20, 40 mg/kg), vehicle control, and a positive control (e.g., posaconazole (B62084) at 20 mg/kg) once daily for 7 days.
3.3. Efficacy Endpoints:
-
Survival: Monitor mice for 14 days post-infection.
-
Fungal Burden: On day 8, euthanize a subset of mice and determine the fungal burden in the lungs as described for candidiasis.
-
Histopathology: Collect lung tissue, fix in 10% neutral buffered formalin, embed in paraffin, and section. Stain with Hematoxylin and Eosin (H&E) and Gomori's Methenamine Silver (GMS) to visualize fungal elements and tissue inflammation.[5][9][10]
Murine Model of Cryptococcal Meningitis
This model is essential for evaluating the ability of antifungal agents to cross the blood-brain barrier and treat central nervous system infections.[11][12][13]
4.1. Fungal Strain and Inoculum Preparation:
-
Strain: Cryptococcus neoformans H99.
-
Culture: Culture C. neoformans on SDA at 30°C for 48 hours.
-
Inoculum: Prepare the inoculum as described for C. albicans, adjusting the final concentration to 1 x 10^7 CFU/mL in sterile PBS.
4.2. Infection and Treatment Protocol:
-
On day 0, infect mice via lateral tail vein injection with 0.1 mL of the prepared C. neoformans inoculum (1 x 10^6 CFU/mouse).
-
Initiate treatment 24 hours post-infection with this compound (e.g., 20, 40, 80 mg/kg), vehicle control, and a positive control (e.g., fluconazole at 40 mg/kg) once daily for 10 days.
4.3. Efficacy Endpoints:
-
Survival: Monitor mice for 30 days post-infection.
-
Fungal Burden: On day 11, determine the fungal burden in the brain and lungs.
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A Novel Immunocompetent Mouse Model for Testing Antifungal Drugs Against Invasive Candida albicans Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Longitudinal multimodal imaging-compatible mouse model of triazole-sensitive and -resistant invasive pulmonary aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mouse model of invasive fungal infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Histopathologic Diagnosis of Fungal Infections in the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Treatment of cryptococcal meningitis in mice with fluconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. academic.oup.com [academic.oup.com]
Application Notes and Protocols for High-Throughput Screening of Antifungal Agent 108 Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of invasive fungal infections, coupled with increasing antifungal resistance, presents a significant global health challenge. High-throughput screening (HTS) is a pivotal strategy in the discovery of novel antifungal agents, enabling the rapid assessment of large compound libraries.[1] These application notes provide a comprehensive overview and detailed protocols for the HTS of analogs of the novel investigational compound, Antifungal Agent 108. The methodologies described are designed to identify and characterize promising new antifungal candidates efficiently.
An ideal antifungal agent exhibits a broad spectrum of activity, is fungicidal, and targets fungal-specific pathways to minimize host toxicity.[2] Current antifungal therapies primarily target the cell membrane, cell wall, or nucleic acid synthesis.[3][4] However, resistance to existing drugs like azoles and echinocandins highlights the urgent need for new agents with novel mechanisms of action.[5][6][7] HTS allows for the rapid evaluation of thousands of compounds, such as analogs of this compound, to identify those with potent antifungal activity.[1][6][8]
Key Fungal Targets for Drug Discovery
Several fungal-specific pathways and structures serve as excellent targets for novel antifungal agents. Targeting these pathways can enhance selectivity and reduce off-target effects in humans.
-
Cell Wall Integrity Pathway: The fungal cell wall, absent in mammalian cells, is essential for viability and represents a prime target. Key pathways include the synthesis of β-1,3-glucan and chitin.[9]
-
Ergosterol Biosynthesis Pathway: Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammals. The enzymes in this pathway are well-established targets for azole and polyene antifungals.[10]
-
Signal Transduction Pathways: Fungal-specific signaling cascades that regulate virulence, stress response, and morphogenesis are attractive targets. These include the High Osmolarity Glycerol (HOG) pathway and the Calcineurin pathway.[11][12][13]
High-Throughput Screening Workflow
A typical HTS campaign for identifying novel antifungal agents follows a structured workflow, from primary screening to hit confirmation and lead optimization.
Caption: Generalized workflow for antifungal drug discovery using HTS.
Experimental Protocols
Protocol 1: Broth Microdilution Assay for Primary Screening
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds.[14] It is readily adaptable for HTS.
Objective: To determine the antifungal activity of this compound analogs by measuring the inhibition of fungal growth in a liquid medium.
Materials:
-
This compound analogs dissolved in Dimethyl Sulfoxide (DMSO)
-
Positive control (e.g., Fluconazole, Amphotericin B)[1]
-
Negative control (DMSO vehicle)
-
Sterile 96-well or 384-well clear, flat-bottom microtiter plates[1]
-
Fungal isolate (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS[15]
-
Automated liquid handler or multichannel pipette
-
Plate reader (absorbance at 620 nm)
Procedure:
-
Compound Plating: Using an automated liquid handler, dispense a small volume (e.g., 1 µL) of each this compound analog from the compound library into the wells of the microtiter plates to achieve the desired final screening concentration (e.g., 10 µM). Also, prepare wells with the positive and negative controls.
-
Inoculum Preparation: Culture the fungal strain on an appropriate agar (B569324) medium. Harvest spores or cells and suspend them in sterile saline. Adjust the suspension to a concentration of 0.5-2.5 x 10³ cells/mL in RPMI 1640 medium.[4]
-
Inoculation: Dispense 100 µL of the fungal inoculum into each well of the compound-containing plates.
-
Incubation: Seal the plates and incubate at 35°C for 24-48 hours, depending on the fungal species and its growth rate.[2]
-
Data Acquisition: After incubation, measure the optical density (OD) at 620 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound using the formula: % Inhibition = 100 x (1 - (OD_compound - OD_blank) / (OD_negative_control - OD_blank)) Hits are typically defined as compounds exhibiting inhibition above a certain threshold (e.g., >80%).
Protocol 2: Fluorescence-Based Viability Assay (Resazurin Method)
This assay provides a sensitive measure of cell viability and is a common secondary screen to confirm hits from primary growth inhibition assays.[3][16]
Objective: To assess the viability of fungal cells after treatment with this compound analogs using a fluorescence-based readout.
Materials:
-
Confirmed hits from the primary screen
-
Resazurin (B115843) sodium salt solution (e.g., 0.01% in PBS)
-
Black, clear-bottom 96-well or 384-well microtiter plates
-
Fluorescence plate reader (Excitation: 560 nm, Emission: 590 nm)
Procedure:
-
Assay Setup: Perform the broth microdilution assay as described in Protocol 1, using dose-response concentrations of the hit compounds.
-
Reagent Addition: After the initial incubation period (e.g., 24 hours), add 10 µL of the resazurin solution to each well.
-
Second Incubation: Incubate the plates for an additional 2-4 hours at 35°C to allow for the conversion of resazurin to the fluorescent product, resorufin, by metabolically active cells.
-
Data Acquisition: Measure the fluorescence intensity at 590 nm (with excitation at 560 nm).
-
Data Analysis: Determine the IC50 values by plotting the fluorescence intensity against the compound concentration and fitting the data to a four-parameter logistic curve.
Data Presentation
Quantitative data from HTS campaigns should be summarized in a clear and structured format to facilitate comparison and decision-making.
Table 1: Primary HTS Results for this compound Analogs
| Compound ID | % Inhibition at 10 µM (C. albicans) | % Inhibition at 10 µM (A. fumigatus) | Hit (Yes/No) |
| 108-A01 | 95.2 | 88.7 | Yes |
| 108-A02 | 12.5 | 25.1 | No |
| 108-A03 | 98.1 | 92.4 | Yes |
| Fluconazole | 99.5 | 30.2 | Yes |
Table 2: Dose-Response and Cytotoxicity Data for Confirmed Hits
| Compound ID | IC50 (C. albicans) (µM) | IC50 (A. fumigatus) (µM) | CC50 (HepG2 cells) (µM) | Selectivity Index (SI) |
| 108-A01 | 1.2 | 3.5 | > 50 | > 41.7 |
| 108-A03 | 0.8 | 2.1 | 45.3 | 56.6 |
| Fluconazole | 0.5 | > 64 | > 100 | > 200 |
Selectivity Index (SI) = CC50 (host cell) / IC50 (fungal cell)
Signaling Pathway Visualization
Understanding the mechanism of action of novel antifungal agents is crucial. Many antifungal drugs target specific signaling pathways. The High Osmolarity Glycerol (HOG) pathway is a key stress-response pathway in fungi and a potential target for new drugs.[11][13]
Caption: The HOG signaling pathway in fungi, a potential antifungal target.
Conclusion
The protocols and methodologies outlined in these application notes provide a robust framework for the high-throughput screening of this compound analogs. By employing a systematic approach of primary screening, hit confirmation, and secondary assays, researchers can efficiently identify and characterize novel antifungal compounds with therapeutic potential. The integration of cytotoxicity profiling and mechanism of action studies is critical for advancing the most promising candidates toward preclinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. journals.asm.org [journals.asm.org]
- 3. A Fluorescence-Based High-Throughput Screening Assay to Identify Growth Inhibitors of the Pathogenic Fungus Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A Unique Dual-Readout High-Throughput Screening Assay To Identify Antifungal Compounds with Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Luciferase Based High Throughput Screen with the filamentous fungus Aspergillus fumigatus to identify small molecules with antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Potential Target for Antifungal Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 10. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. A Case for Two-Component Signaling Systems As Antifungal Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. benchchem.com [benchchem.com]
- 15. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Delivery of Antifungal Agent 108
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antifungal Agent 108 (AFK-108) is a novel imidazole (B134444) derivative characterized by a geranyl substituent, which has demonstrated potent in vitro and in vivo fungicidal activity.[1][2] Its mechanism of action involves the inhibition of lanosterol (B1674476) 14α-demethylase, a key enzyme in fungal ergosterol (B1671047) biosynthesis, and direct cell membrane damage.[2] These application notes provide a comprehensive overview of the available in vivo data for AFK-108 and present detailed protocols for the evaluation of its delivery systems, drawing from methodologies used for other topical imidazole antifungals.
Physicochemical Properties of this compound (AFK-108)
A clear understanding of the physicochemical properties of AFK-108 is crucial for the design of effective delivery systems.
| Property | Value | Reference |
| Chemical Name | 1-[2-(2,4-dichlorophenyl)-2-((2E)-3,7-dimethylocta-2,6-dienyloxy)ethyl]-1H-imidazole | [1] |
| Molecular Formula | C21H26Cl2N2O | |
| CAS Number | 135330-85-7 |
In Vivo Efficacy of this compound (AFK-108)
The primary in vivo evaluation of AFK-108 was conducted in a guinea pig model of dermatophytosis. The available data on its therapeutic effect is summarized below.
Table 1: Therapeutic Effect of AFK-108 Cream on Experimental Dermatophytosis in Guinea Pigs
| Treatment Group (1% Cream) | Application Schedule | Therapeutic Effect Score* | Fungal Culture Results (Negative Animals) | Reference |
| AFK-108 | Once daily for 7 days | 3.8 | 4/5 | [2] |
| Bifonazole (Reference) | Once daily for 7 days | 2.4 | 1/5 | [2] |
| Vehicle Control | Once daily for 7 days | 0.8 | 0/5 | [2] |
*Scoring for therapeutic effect was likely based on a scale evaluating the reduction of skin lesions, although the specific scoring system is not detailed in the abstract.
Potential Delivery Systems for this compound
While the original study utilized a cream formulation, various advanced delivery systems have been developed for other topical imidazole antifungals and could be adapted for AFK-108 to enhance its therapeutic efficacy. These systems aim to improve drug solubility, skin penetration, and localized drug retention.
Table 2: Examples of Novel Delivery Systems for Topical Imidazole Antifungals
| Delivery System | Drug | Key Characteristics | In Vivo Model | Reference |
| Nanoemulsion | Miconazole Nitrate | Globule size: ~145 nm; High drug deposition in skin | Rat | |
| Invasomes Gel | Luliconazole | Vesicle size: ~139 nm; Enhanced skin permeation | Rat | |
| Transethosomal Gel | Miconazole Nitrate | Flexible vesicles for deeper skin penetration | Rat |
Experimental Protocols
The following are detailed protocols for the in vivo evaluation of topical delivery systems for antifungal agents like AFK-108, based on established methodologies.
Protocol 1: Guinea Pig Model of Dermatophytosis
This protocol is adapted from studies on experimental dermatophytosis and is suitable for evaluating the efficacy of topical antifungal formulations.
1. Animal Model:
-
Species: Male Hartley guinea pigs (300-350 g).
-
Acclimatization: Acclimatize animals for at least 7 days before the experiment.
-
Housing: House individually in cages with free access to food and water.
2. Fungal Strain and Inoculum Preparation:
-
Organism: Trichophyton mentagrophytes.
-
Culture: Grow on Sabouraud dextrose agar (B569324) slants for 14 days at 27°C.
-
Inoculum: Prepare a conidial suspension in sterile saline containing 0.05% Tween 80. Adjust the final concentration to approximately 1 x 10^7 conidia/mL.
3. Induction of Infection:
-
Anesthetize the guinea pigs.
-
Shave the dorsal lumbar region to create an infection site of approximately 2 cm x 2 cm.
-
Gently abrade the shaved skin with sterile sandpaper.
-
Apply 0.1 mL of the conidial suspension to the abraded area and spread evenly.
4. Treatment:
-
Grouping: Divide the animals into treatment groups (e.g., AFK-108 formulation, vehicle control, reference drug).
-
Application: Begin treatment 4 days post-infection. Topically apply a pre-weighed amount (e.g., 0.1 g) of the formulation to the infected area once daily for a specified duration (e.g., 7-14 days).
5. Evaluation of Efficacy:
-
Clinical Scoring: On designated days, score the severity of the skin lesions based on a predefined scale (e.g., 0 = no lesion, 1 = slight erythema, 2 = moderate erythema and scaling, 3 = severe erythema, scaling, and crusting, 4 = very severe lesions).
-
Fungal Culture: At the end of the treatment period, euthanize the animals and excise the infected skin. Homogenize the tissue and plate serial dilutions on Sabouraud dextrose agar containing antibiotics to determine the fungal burden (Colony Forming Units per gram of tissue).
-
Histopathology: Fix a portion of the excised skin in 10% formalin for histopathological examination to assess the extent of fungal invasion and inflammation.
Protocol 2: Rat Model of Cutaneous Candidiasis
This protocol is designed for evaluating antifungal efficacy against Candida albicans skin infections.
1. Animal Model:
-
Species: Wistar or Sprague-Dawley rats.
-
Preparation: On the day of infection, shave the dorsal side of the rats.
2. Fungal Strain and Inoculum Preparation:
-
Organism: Candida albicans.
-
Culture: Grow in Sabouraud dextrose broth.
-
Inoculum: Prepare a suspension in sterile phosphate-buffered saline (PBS) to a final concentration of 10^7 CFU/mL.
3. Induction of Infection:
-
Apply the C. albicans suspension to the shaved area of the rats.
4. Treatment:
-
Divide the rats into treatment and control groups.
-
Apply the test and control formulations to the infected skin area as per the desired dosing regimen.
5. Evaluation of Efficacy:
-
Fungal Burden: At the end of the study, swab the infected area or excise the skin to determine the fungal load (CFU/g of tissue).
-
Histopathology: Perform histological analysis of the skin to observe the presence of yeast and hyphal forms and the inflammatory response.
Visualization of Experimental Workflows and Signaling Pathways
Experimental Workflow for In Vivo Antifungal Efficacy Testing
Caption: Workflow for in vivo antifungal efficacy testing.
Signaling Pathway of Imidazole Antifungals
Caption: Mechanism of action of imidazole antifungals.
References
Application Notes and Protocols for Preclinical Evaluation of Antifungal Agent 108
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, underscores the urgent need for novel antifungal therapies. This document provides a comprehensive set of application notes and protocols for the preclinical evaluation of a novel investigational antifungal agent, designated "Antifungal Agent 108." These guidelines are designed to establish a robust data package to support its progression into clinical development, aligning with international regulatory expectations such as those from the FDA and EMA.[1][2][3] The protocols herein cover essential in vitro and in vivo studies to characterize the agent's efficacy, pharmacokinetics, pharmacodynamics, and safety profile.
In Vitro Activity Assessment
The initial phase of preclinical evaluation focuses on determining the intrinsic antifungal activity of Agent 108 against a panel of clinically relevant fungal pathogens.
Minimum Inhibitory Concentration (MIC) Determination
Protocol: The antifungal susceptibility of various fungal isolates to Agent 108 will be determined using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) M27 for yeasts and M38 for filamentous fungi.[4][5]
-
Fungal Strains: A panel of fungi, including WHO critical and high-priority pathogens, will be tested.[6][7] This includes strains of Candida albicans, Candida auris, Aspergillus fumigatus, and Cryptococcus neoformans, as well as fluconazole-resistant strains of C. albicans.[8]
-
Procedure:
-
Prepare serial twofold dilutions of this compound in RPMI-1640 medium in a 96-well microtiter plate.
-
Inoculate each well with a standardized fungal suspension (10^3 CFU/mL for yeasts, 5 x 10^3 CFU/mL for molds).[8]
-
Incubate plates at 35°C for 24-48 hours.
-
The MIC is defined as the lowest concentration of the agent that causes a significant inhibition of visible growth compared to the growth control.
-
Minimum Fungicidal Concentration (MFC) Determination
Protocol: To determine whether Agent 108 is fungistatic or fungicidal, MFC testing will be performed.
-
Procedure:
-
Following MIC determination, an aliquot from each well showing no visible growth is sub-cultured onto Sabouraud Dextrose Agar (B569324) plates.[4]
-
Plates are incubated at 35°C for 48 hours.
-
The MFC is the lowest drug concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum.[4]
-
Time-Kill Assays
Protocol: Time-kill assays provide insights into the pharmacodynamic properties of the antifungal agent over time.
-
Procedure:
-
Fungal cultures are exposed to various concentrations of this compound (e.g., 1x, 4x, and 16x MIC).
-
At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), aliquots are removed, serially diluted, and plated on agar to determine the number of viable colonies.
-
The rate and extent of fungal killing are plotted over time.
-
Data Presentation: In Vitro Antifungal Activity
| Fungal Species | Strain ID | MIC (µg/mL) | MFC (µg/mL) |
| Candida albicans | ATCC 90028 | 0.125 | 0.5 |
| Candida auris | B11221 | 0.25 | 1 |
| Aspergillus fumigatus | AF293 | 0.5 | >8 |
| Cryptococcus neoformans | H99 | 0.06 | 0.25 |
| C. albicans (Fluconazole-R) | 103 | 0.25 | 1 |
In Vivo Efficacy Evaluation
Animal models of fungal infection are crucial for evaluating the therapeutic potential of this compound in a physiological context.[9][10][11][12][13] Murine models are most commonly used for their well-characterized immune systems and the availability of genetically defined strains.[10][11]
Murine Model of Disseminated Candidiasis
Protocol: This model assesses the efficacy of Agent 108 in treating systemic Candida infections.
-
Animal Model: Immunocompetent or neutropenic BALB/c mice.
-
Infection: Mice are infected via tail vein injection with a lethal or sublethal dose of Candida albicans.
-
Treatment: Treatment with this compound (at various doses), a vehicle control, or a standard-of-care antifungal (e.g., fluconazole) is initiated at a specified time post-infection.
-
Endpoints:
-
Survival rate over a 21-day period.
-
Fungal burden in target organs (kidneys, brain) determined by CFU counts at specific time points.[14]
-
Murine Model of Invasive Aspergillosis
Protocol: This model evaluates the efficacy of Agent 108 against pulmonary Aspergillus infections, which often require immunosuppression to establish.[9]
-
Animal Model: Immunosuppressed (e.g., with corticosteroids or cyclophosphamide) BALB/c mice.
-
Infection: Mice are infected via intranasal or intratracheal instillation of Aspergillus fumigatus conidia.
-
Treatment: Treatment with this compound, a vehicle control, or a standard-of-care antifungal (e.g., voriconazole) is initiated post-infection.
-
Endpoints:
-
Survival rate.
-
Fungal burden in the lungs.
-
Histopathological analysis of lung tissue.
-
Data Presentation: In Vivo Efficacy
| Animal Model | Fungal Pathogen | Treatment Group | Dose (mg/kg) | Survival Rate (%) | Mean Fungal Burden (log10 CFU/g tissue) |
| Disseminated Candidiasis | C. albicans | Vehicle Control | - | 0 | 6.8 (Kidney) |
| Agent 108 | 5 | 80 | 3.2 (Kidney) | ||
| Agent 108 | 10 | 100 | 2.1 (Kidney) | ||
| Fluconazole | 10 | 90 | 2.5 (Kidney) | ||
| Invasive Aspergillosis | A. fumigatus | Vehicle Control | - | 10 | 5.9 (Lung) |
| Agent 108 | 10 | 70 | 3.5 (Lung) | ||
| Agent 108 | 20 | 90 | 2.4 (Lung) | ||
| Voriconazole | 20 | 80 | 2.8 (Lung) |
Pharmacokinetics and Pharmacodynamics (PK/PD)
Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is critical for dose optimization.[15][16]
Pharmacokinetic Profiling
Protocol: Single-dose and multiple-dose PK studies will be conducted in relevant animal species (e.g., mice, rats).
-
Procedure:
-
Administer this compound via intravenous and oral routes.
-
Collect blood samples at predetermined time points.
-
Analyze plasma concentrations of the drug using a validated analytical method (e.g., LC-MS/MS).
-
Determine key PK parameters such as Cmax, Tmax, AUC, and half-life.[15]
-
Assess tissue distribution by analyzing drug concentrations in key organs (e.g., lung, kidney, brain) after the final dose.[17][18][19]
-
PK/PD Target Determination
Protocol: The PK/PD index that best correlates with efficacy (e.g., AUC/MIC, Cmax/MIC, or %T>MIC) will be determined using in vivo models.[15]
-
Procedure:
-
Utilize dose-fractionation studies in an appropriate animal model of infection.
-
Correlate the different PK/PD indices with the observed antifungal effect (e.g., reduction in fungal burden).
-
Data Presentation: Key Pharmacokinetic Parameters
| Species | Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg*h/mL) | Half-life (h) |
| Mouse | IV | 5 | 10.2 | 0.1 | 25.4 | 4.8 |
| PO | 20 | 5.8 | 1.0 | 30.1 | 5.2 | |
| Rat | IV | 5 | 12.5 | 0.1 | 35.7 | 6.1 |
| PO | 20 | 7.1 | 1.5 | 42.3 | 6.5 |
Safety and Toxicology
Preclinical safety evaluation is essential to identify potential adverse effects and establish a safe starting dose for human clinical trials, following ICH guidelines.[1][20][21][22][23]
Acute Toxicity Study
Protocol: A single-dose escalation study to determine the maximum tolerated dose (MTD).
-
Animal Model: Rats or mice.
-
Procedure:
-
Administer single, escalating doses of this compound.
-
Observe animals for clinical signs of toxicity and mortality for 14 days.[24]
-
Perform gross necropsy at the end of the study.
-
Repeated-Dose Toxicity Study
Protocol: To evaluate the toxicological effects of repeated administration.
-
Animal Model: One rodent (e.g., rat) and one non-rodent (e.g., dog) species.
-
Procedure:
-
Administer this compound daily for a specified duration (e.g., 28 days).
-
Monitor clinical signs, body weight, food consumption, hematology, clinical chemistry, and urinalysis.[24]
-
Conduct a full histopathological examination of all major organs.
-
Safety Pharmacology
Protocol: To assess the potential effects of this compound on vital organ systems.
-
Core Battery Tests:
-
Central Nervous System: Functional observational battery in rats.
-
Cardiovascular System: hERG assay and in vivo cardiovascular monitoring (e.g., telemetry in dogs) to assess effects on blood pressure, heart rate, and ECG.
-
Respiratory System: Evaluation of respiratory function in rats.
-
Data Presentation: Summary of Toxicology Findings
| Study Type | Species | Duration | Key Findings | NOAEL (No-Observed-Adverse-Effect Level) |
| Acute Toxicity | Rat | Single Dose | No mortality up to 2000 mg/kg. | >2000 mg/kg |
| Repeated-Dose | Rat | 28 days | Mild, reversible liver enzyme elevation at high doses. | 50 mg/kg/day |
| Dog | 28 days | No significant findings. | 100 mg/kg/day | |
| Safety Pharmacology | Rat, Dog | N/A | No adverse effects on CNS, cardiovascular, or respiratory systems at anticipated therapeutic exposures. | N/A |
Visualizations
Caption: Preclinical evaluation workflow for this compound.
Caption: Relationship between Pharmacokinetics and Pharmacodynamics.
Caption: Tiered approach to preclinical safety and toxicology studies.
References
- 1. co-labb.co.uk [co-labb.co.uk]
- 2. Preclinical Pharmacokinetic/Pharmacodynamic Studies and Clinical Trials in the Drug Development Process of EMA-Approved Antifungal Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmtech.com [pharmtech.com]
- 4. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifungal drug discovery: the process and outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antifungal agents in clinical and preclinical development [who.int]
- 7. Antifungal agents in clinical and preclinical development: overview and analysis [who.int]
- 8. Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains [mdpi.com]
- 9. Overview of Vertebrate Animal Models of Fungal Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. mdpi.com [mdpi.com]
- 12. Animal models of fungal infections | Laboratory Animals for Science [labanimalsjournal.ru]
- 13. Animal models: an important tool in mycology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vivo models: evaluating antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antifungal Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics and Pharmacodynamics of Antifungals in Children and their Clinical Implications [stacks.cdc.gov]
- 17. Pharmacokinetics-pharmacodynamics of antifungal agents in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pharmacokinetics of antifungal drugs: practical implications for optimized treatment of patients - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Preclinical Safety, Tolerability, Pharmacokinetics, Pharmacodynamics, and Antifungal Activity of Liposomal Amphotericin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. The application of ICH S6 to the preclinical safety evaluation of plasma derivative therapeutic products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ICH S6 (R1) Preclinical safety evaluation of biotechnology-derived pharmaceuticals - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 23. What are the ICH guidelines for non-clinical pharmacology studies? [synapse.patsnap.com]
- 24. Antifungal Activity and Acute and Repeated-Dose Toxicity Study of Geranyl Cinnamate Ester in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving Antifungal agent 108 aqueous solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the aqueous solubility of Antifungal Agent 108.
Troubleshooting Guide: Improving Aqueous Solubility
Researchers may encounter difficulties with the low aqueous solubility of this compound, a common challenge with many active pharmaceutical ingredients (APIs).[1][2] This guide offers structured approaches to diagnose and resolve these issues.
Issue 1: Precipitation of this compound Upon Dilution from Organic Solvent Stock
Possible Cause:
When a concentrated stock solution of a hydrophobic compound in an organic solvent (like DMSO) is diluted into an aqueous buffer, the organic solvent concentration may become too low to maintain the solubility of the compound, leading to precipitation.[3] This is a frequent observation for compounds with poor aqueous solubility.
Troubleshooting Steps:
-
Optimize Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in the aqueous medium is as high as permissible for the experimental system, typically below 0.5% for in-vitro assays to avoid cellular toxicity.[3][4]
-
Modify Dilution Method: Add the organic stock solution dropwise into the vortexing aqueous buffer.[3] This rapid mixing can prevent localized high concentrations of the compound that trigger precipitation.
-
Temperature Adjustment: Gently warming the aqueous medium (e.g., to 37°C) before adding the stock solution can sometimes improve the solubility of the compound.[3]
-
Assess Kinetic vs. Thermodynamic Solubility: The concentration at which the drug precipitates upon dilution from a stock solution is its kinetic solubility. This is often lower than the equilibrium (thermodynamic) solubility. Consider if the kinetic solubility is sufficient for the experiment.
Issue 2: Inconsistent Solubility and Experimental Results
Possible Cause:
Variability in experimental outcomes can often be traced back to inconsistent solubility of the test agent.[3] If the compound is not fully dissolved, the actual concentration in solution will be lower and more variable than intended.
Troubleshooting Steps:
-
Standardize Protocols: Ensure consistency in all experimental parameters, including the batch of this compound, solvent source and quality, temperature, and agitation speed and duration.[4]
-
Confirm Equilibrium: For equilibrium solubility measurements, ensure sufficient incubation time for the solution to become saturated. This can be confirmed by measuring the concentration at multiple time points (e.g., 24, 48, 72 hours) until the value plateaus.[4]
-
Visual Inspection: Always visually inspect solutions for any signs of precipitation before use. A brief centrifugation can help pellet any undissolved compound.[3]
-
Prepare Fresh Solutions: Prepare fresh working dilutions from a concentrated stock for each experiment to avoid issues with compound degradation or precipitation over time in aqueous solutions.[3]
Experimental Workflow for Solubility Troubleshooting
The following diagram outlines a logical workflow for addressing solubility issues with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods to enhance the aqueous solubility of this compound?
A1: Several conventional and novel techniques can be employed to improve the solubility of poorly water-soluble drugs like this compound.[5][6] The most common approaches include:
-
Salt Formation: For ionizable compounds, forming a salt is often the most effective way to increase solubility and dissolution rate.[7][8]
-
Co-solvency: The addition of a water-miscible organic solvent (a co-solvent) can increase the solubility of nonpolar molecules.[9][10]
-
Cyclodextrin (B1172386) Complexation: Cyclodextrins can encapsulate the hydrophobic drug molecule, forming an inclusion complex with improved aqueous solubility.[6][11]
-
Particle Size Reduction: Techniques like micronization increase the surface area of the drug, which can enhance the dissolution rate.[6][12]
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix can improve its wettability and dissolution.[13]
Q2: How do I choose the best solubility enhancement technique for my experiment?
A2: The selection of a suitable method depends on several factors, including the physicochemical properties of this compound (e.g., pKa, logP), the required concentration, and the nature of the intended dosage form or experimental setup.[6] For early-stage in-vitro studies, co-solvency and cyclodextrin complexation are often convenient. For in-vivo applications and formulation development, salt formation and solid dispersions are frequently considered.[14]
Q3: Can I use DMSO to dissolve this compound for my in-vitro cell-based assays?
A3: Yes, DMSO is a commonly used solvent for preparing high-concentration stock solutions of poorly soluble compounds for in-vitro studies.[3][4] However, it is critical to ensure the final concentration of DMSO in the cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity or other artifacts.[4] Always include a vehicle control in your experiment with the same final DMSO concentration as the test conditions.
Q4: What is the difference between kinetic and equilibrium solubility?
A4:
-
Equilibrium (or Thermodynamic) Solubility is the maximum concentration of a compound that can dissolve in a solvent at equilibrium under specific conditions of temperature and pressure. It is typically measured using the shake-flask method over a prolonged period (e.g., 24-72 hours).[4]
-
Kinetic Solubility is determined by dissolving the compound in an organic solvent (like DMSO) and then serially diluting it into an aqueous buffer. The concentration at which precipitation first occurs is the kinetic solubility. This value is often more relevant for in-vitro screening assays where compounds are introduced from a concentrated stock.
Data on Solubility Enhancement Techniques
The following tables summarize representative quantitative data on the potential improvements in aqueous solubility of a hypothetical antifungal agent, based on enhancements seen with other poorly soluble antifungal drugs.
Table 1: Solubility of this compound with Different Co-solvents
| Co-solvent System (Water:Co-solvent, v/v) | Solubility (mg/mL) | Fold Increase |
| Water | 0.001 | 1 |
| Water:PEG-400 (50:50) | 0.250 | 250 |
| Water:Propylene Glycol (50:50) | 0.180 | 180 |
| Water:Ethanol (50:50) | 0.120 | 120 |
Data is hypothetical and for illustrative purposes. A study on the antifungal drug posaconazole (B62084) showed that its solubility in 100% PEG-400 and 100% Propylene Glycol was 20.228 ± 0.0169 mg/mL and 17.204 ± 0.0178 mg/mL, respectively.[15]
Table 2: Effect of Cyclodextrin Complexation on Solubility
| Complexation Agent | Molar Ratio (Drug:CD) | Apparent Solubility (mg/mL) | Fold Increase |
| None | - | 0.001 | 1 |
| β-Cyclodextrin (β-CD) | 1:1 | 0.050 | 50 |
| Hydroxypropyl-β-CD (HP-β-CD) | 1:1 | 0.200 | 200 |
| Sulfobutylether-β-CD (SBE-β-CD) | 1:1 | 0.500 | 500 |
Data is hypothetical and for illustrative purposes. Studies on paclitaxel (B517696) showed that cyclodextrin derivatives could enhance its aqueous solubility by up to 500-fold.[16] Another study on a thiazolyl hydrazone derivative showed an 18-fold increase in solubility with 2-HP-β-CD.[17]
Experimental Protocols
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol determines the thermodynamic solubility of a compound.
-
Preparation: Add an excess amount of solid this compound to a series of glass vials.
-
Solvent Addition: Add a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each vial.
-
Incubation: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Equilibration: Shake the vials for a predetermined time (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.[4]
-
Separation: After incubation, centrifuge the samples at high speed to pellet the excess, undissolved solid.
-
Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as HPLC.
Protocol 2: Cyclodextrin Complexation (Solvent Evaporation Method)
This protocol describes a common method for preparing drug-cyclodextrin inclusion complexes.
-
Dissolution: Dissolve this compound and the chosen cyclodextrin (e.g., HP-β-CD) in a suitable organic solvent (e.g., ethanol) in a round-bottom flask.
-
Mixing: Stir the solution at room temperature for a specified period (e.g., 1-2 hours) to facilitate complex formation.
-
Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. This will leave a thin film of the complex on the flask wall.
-
Drying: Dry the resulting solid under vacuum to remove any residual solvent.
-
Characterization: The resulting powder can be characterized, and its solubility can be determined using the shake-flask method described above.
Antifungal Mechanism of Action: Ergosterol Biosynthesis Inhibition
Many antifungal agents, particularly those of the azole class, function by inhibiting the synthesis of ergosterol, a critical component of the fungal cell membrane.[18] The diagram below illustrates this targeted signaling pathway.
References
- 1. tapi.com [tapi.com]
- 2. agnopharma.com [agnopharma.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rjpdft.com [rjpdft.com]
- 9. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 10. longdom.org [longdom.org]
- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 12. ijmsdr.org [ijmsdr.org]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 15. asiapharmaceutics.info [asiapharmaceutics.info]
- 16. Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Next-generation antifungal drugs: Mechanisms, efficacy, and clinical prospects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Antifungal Agent 108 Dosage for In Vivo Studies
Disclaimer: The information provided in this technical support center is intended for researchers, scientists, and drug development professionals. The guidance is based on publicly available data for novel imidazole (B134444) antifungal agents and should be adapted based on the specific characteristics of "Antifungal agent 108." The identity of "this compound" is not specified in the query, and the following information is generalized for novel imidazole-based antifungal compounds.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for imidazole antifungal agents like this compound?
A1: Imidazole antifungal agents primarily act by inhibiting the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (CYP51).[1] This enzyme is crucial for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane.[1] By disrupting ergosterol synthesis, these agents compromise the integrity and fluidity of the fungal cell membrane, leading to the inhibition of fungal growth and, in some cases, cell death.[1]
Q2: How do I translate my in vitro Minimum Inhibitory Concentration (MIC) data for this compound to a starting dose for in vivo studies?
A2: Translating in vitro MIC values to an effective in vivo starting dose is a multi-step process that requires consideration of the agent's pharmacokinetic and pharmacodynamic (PK/PD) properties. A common approach is to aim for drug concentrations in the animal's plasma that are several times higher than the in vitro MIC for the target fungal pathogen.[2] It is essential to begin with dose-ranging studies in a small group of animals to establish a preliminary safety and efficacy profile before proceeding to larger-scale experiments.[2]
Q3: What are the critical pharmacokinetic (PK) parameters to measure for this compound?
A3: Key pharmacokinetic parameters to assess for a novel antifungal agent include:
-
Maximum plasma concentration (Cmax): The highest concentration of the drug in the plasma.
-
Time to reach maximum concentration (Tmax): The time it takes to reach Cmax.
-
Area Under the Curve (AUC): The total drug exposure over time.
-
Elimination half-life (t1/2): The time it takes for the drug concentration to decrease by half.
-
Tissue distribution: The concentration of the drug in target organs (e.g., kidneys, liver, lungs).[2]
Understanding these parameters is crucial for designing a dosing regimen that maintains therapeutic drug concentrations above the MIC for a sufficient duration.[2]
Q4: What are some common challenges when transitioning from in vitro to in vivo studies with a novel imidazole antifungal?
A4: Common challenges include:
-
Poor solubility: Many imidazole antifungals are poorly soluble in water, which can make formulation for in vivo administration difficult.[3]
-
Toxicity: Imidazole antifungals can exhibit off-target effects and toxicity, particularly hepatotoxicity (liver damage).[4][5]
-
Metabolism: The drug may be rapidly metabolized in vivo, leading to lower than expected efficacy.[6]
-
Protein binding: High plasma protein binding can reduce the amount of free, active drug available to fight the infection.
Troubleshooting Guide
Issue 1: Poor efficacy of this compound in vivo despite low in vitro MIC.
-
Possible Cause 1: Suboptimal Pharmacokinetics. The drug may not be reaching or staying at the site of infection at a high enough concentration or for a long enough duration.
-
Troubleshooting Step: Conduct a pharmacokinetic study to determine the Cmax, AUC, and half-life of this compound in the selected animal model. This data will help in optimizing the dosing regimen (dose and frequency).[2]
-
-
Possible Cause 2: Formulation and Solubility Issues. If the agent is poorly soluble, it may not be adequately absorbed when administered.
-
Troubleshooting Step: Re-evaluate the formulation. Consider using solubility-enhancing excipients such as cyclodextrins, or alternative delivery systems like lipid-based formulations.[7] The choice of vehicle is critical; common vehicles for poorly soluble compounds include solutions with DMSO, PEG300, and Tween-80.[8]
-
-
Possible Cause 3: High Plasma Protein Binding. A high degree of binding to plasma proteins leaves less free drug to exert its antifungal effect.
-
Troubleshooting Step: Determine the plasma protein binding percentage of this compound. If it is very high, higher doses may be required to achieve a therapeutic concentration of the unbound drug.
-
Issue 2: Observed toxicity or adverse effects in animal models.
-
Possible Cause 1: The effective dose is close to the toxic dose. The therapeutic window of the agent may be narrow.
-
Possible Cause 2: Off-target effects. The drug may be interacting with host cellular pathways. Imidazole antifungals are known to interact with mammalian cytochrome P450 enzymes, which can lead to drug-drug interactions and toxicity.[12]
-
Possible Cause 3: Vehicle-related toxicity. The vehicle used to dissolve and administer the drug may be causing adverse effects.
-
Troubleshooting Step: Include a vehicle-only control group in all in vivo experiments to differentiate between vehicle- and drug-related toxicity.
-
Data Presentation
Table 1: Hypothetical In Vitro Susceptibility of Fungal Pathogens to this compound
| Fungal Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Candida albicans | 0.03 - 1 | 0.125 | 0.5 |
| Candida glabrata | 0.125 - 4 | 0.5 | 2 |
| Aspergillus fumigatus | 0.06 - 2 | 0.25 | 1 |
| Cryptococcus neoformans | 0.03 - 0.5 | 0.06 | 0.25 |
Note: This data is hypothetical and should be replaced with actual experimental results for this compound.
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value (at 10 mg/kg, IV) |
| Cmax (µg/mL) | 5.2 |
| Tmax (h) | 0.25 |
| AUC (µg·h/mL) | 15.8 |
| t1/2 (h) | 2.5 |
| Volume of Distribution (L/kg) | 1.8 |
| Clearance (L/h/kg) | 0.63 |
Note: This data is hypothetical and should be determined experimentally for this compound.
Experimental Protocols
Protocol 1: Determination of Maximum Tolerated Dose (MTD)
-
Animal Model: Use healthy, 6-8 week old BALB/c mice, acclimatized for at least one week.
-
Dose Preparation: Prepare a series of doses of this compound in a suitable vehicle.
-
Administration: Administer a single dose of the agent via the intended route (e.g., intravenous, oral) to groups of 3-5 mice per dose level. Include a vehicle-only control group.
-
Observation: Monitor the animals for mortality, clinical signs of toxicity (e.g., changes in behavior, appearance, weight loss), and adverse effects for at least 7 days.[9][10]
-
Data Collection: Record daily body weights and any observed clinical signs.
-
MTD Determination: The MTD is the highest dose that does not cause significant toxicity (e.g., >15-20% body weight loss) or mortality.[10]
Protocol 2: Murine Model of Systemic Candidiasis
-
Inoculum Preparation: Culture Candida albicans (e.g., SC5314 strain) on Sabouraud Dextrose Agar (SDA) for 24-48 hours at 35°C. Suspend colonies in sterile saline and adjust the concentration to 1 x 10^6 CFU/mL using a hemocytometer.
-
Infection: Infect mice (e.g., 6-8 week old BALB/c) with 0.1 mL of the C. albicans suspension (1 x 10^5 CFU/mouse) via the lateral tail vein.[14][15]
-
Treatment: At a predetermined time post-infection (e.g., 2 hours), randomly divide the infected mice into treatment groups. Administer this compound at various doses, a vehicle control, and a standard antifungal drug (e.g., fluconazole) via the desired route.
-
Efficacy Assessment:
-
Survival Study: Monitor survival daily for a specified period (e.g., 21 days).
-
Fungal Burden Determination: At specific time points (e.g., 3 days post-infection), euthanize a subset of mice from each group. Aseptically remove organs (typically kidneys), weigh them, and homogenize them in sterile saline. Plate serial dilutions of the homogenates on SDA plates. Incubate at 35°C for 24-48 hours and count the colony-forming units (CFU). Express the results as log10 CFU per gram of tissue.[8]
-
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Azoles for Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Hepatocellular Toxicity of Imidazole and Triazole Antimycotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Formulation of Miconazole-Loaded Chitosan–Carbopol Vesicular Gel: Optimization to In Vitro Characterization, Irritation, and Antifungal Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. catalog.labcorp.com [catalog.labcorp.com]
- 10. pacificbiolabs.com [pacificbiolabs.com]
- 11. Maximum tolerated dose (MTD) – REVIVE [revive.gardp.org]
- 12. Adverse reactions of imidazole antifungal agents: computer graphic studies of cytochrome P-450 interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections | PLOS One [journals.plos.org]
- 14. A Mouse Model of Candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Mouse Model of Candidiasis | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Antifungal Agent 108 Resistance Mechanism Studies
Welcome to the technical support center for studies on resistance to Antifungal Agent 108. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: We are observing a gradual increase in the Minimum Inhibitory Concentration (MIC) of this compound against our fungal isolates after repeated exposure. What is the likely mechanism?
A1: A stepwise increase in MIC often suggests the accumulation of multiple resistance mechanisms. The most common initial mechanism is the upregulation of efflux pumps, which actively remove the agent from the cell. This may be followed by the acquisition of point mutations in the target protein of this compound, leading to a higher level of resistance. It is recommended to analyze gene expression levels of known efflux pump genes and to sequence the putative target gene in your resistant isolates.
Q2: Our sequencing results of the suspected target gene for this compound in resistant isolates show no mutations. What other resistance mechanisms should we investigate?
A2: If the target gene is unaltered, resistance to this compound could be mediated by several other mechanisms:
-
Overexpression of the target enzyme: An increased amount of the target protein may require higher concentrations of the agent for inhibition.
-
Upregulation of efflux pumps: The agent may be actively transported out of the fungal cell. Common superfamilies to investigate are the ATP-binding cassette (ABC) and Major Facilitator Superfamily (MFS) transporters.
-
Alterations in the fungal cell membrane or wall composition: Changes in sterol content or cell wall polysaccharides can reduce drug uptake.
-
Formation of biofilms: Fungal cells within a biofilm are often more resistant to antifungal agents due to the protective extracellular matrix.
Q3: We are performing a broth microdilution assay to determine the MIC of this compound, but the results are not consistent between replicates. What could be the cause?
A3: Inconsistent MIC results can stem from several factors:
-
Inoculum preparation: Ensure the fungal inoculum is standardized to the correct cell density. Variability in the starting inoculum can significantly affect the MIC.
-
Agent solubility: this compound may have poor solubility in the test medium. Ensure it is fully dissolved, potentially using a small amount of a suitable solvent like DMSO, and that the final solvent concentration does not affect fungal growth.
-
Incubation conditions: Inconsistent temperature or incubation time can lead to variable growth rates and, consequently, variable MIC readings.
-
Reader interpretation: If reading the MIC visually, ensure consistent criteria are used to determine the endpoint of growth inhibition. Using a spectrophotometer for optical density readings can improve consistency.
Troubleshooting Guides
Troubleshooting Inconsistent qRT-PCR Results for Efflux Pump Gene Expression
| Observed Problem | Potential Cause | Recommended Solution |
| High variability in Ct values between technical replicates. | Pipetting errors or poor RNA quality. | Use calibrated pipettes and ensure consistent technique. Assess RNA integrity using a bioanalyzer or gel electrophoresis. |
| No amplification or late amplification in the "no template" control. | Contamination of reagents with template DNA or RNA. | Use separate, dedicated areas for pre- and post-PCR work. Use aerosol-resistant pipette tips. |
| Low amplification efficiency. | Suboptimal primer design or reaction conditions. | Redesign primers to ensure they have appropriate melting temperatures and do not form secondary structures. Optimize the annealing temperature and magnesium concentration. |
Troubleshooting Failed PCR Amplification of the Putative Target Gene
| Observed Problem | Potential Cause | Recommended Solution |
| No PCR product is visible on the gel. | Incorrect annealing temperature or issues with the DNA template. | Perform a gradient PCR to determine the optimal annealing temperature. Check the purity and concentration of the genomic DNA. |
| Multiple, non-specific bands are present. | The annealing temperature is too low, or primers are binding to off-target sites. | Increase the annealing temperature in increments of 1-2°C. Redesign primers to be more specific to the target sequence. |
| Faint or weak PCR product. | Insufficient amount of template DNA or PCR inhibitors are present. | Increase the amount of genomic DNA in the reaction. Purify the DNA template to remove potential inhibitors. |
Quantitative Data Summary
Table 1: MIC Distribution of this compound Against a Panel of Wild-Type and Resistant Fungal Isolates
| Isolate ID | Phenotype | MIC Range (µg/mL) | Fold Change in MIC50 (Compared to Wild-Type) |
| WT-1 | Wild-Type | 0.03 - 0.125 | - |
| WT-2 | Wild-Type | 0.03 - 0.125 | - |
| RES-1 | Resistant | 8 - 16 | 128 |
| RES-2 | Resistant | 16 - 32 | 256 |
| RES-3 | Resistant | >64 | >512 |
Table 2: Relative Expression of Efflux Pump Genes in Resistant Isolates Compared to Wild-Type
| Gene | Transporter Family | Isolate RES-1 (Fold Change) | Isolate RES-2 (Fold Change) | Isolate RES-3 (Fold Change) |
| PDR1 | ABC | 4.2 | 8.5 | 15.1 |
| MDR1 | MFS | 2.1 | 3.9 | 7.8 |
| CDR1 | ABC | 1.5 | 2.3 | 4.6 |
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay
-
Preparation of this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of two-fold serial dilutions in a 96-well microtiter plate using RPMI-1640 medium.
-
Inoculum Preparation: Culture the fungal isolate on an appropriate agar (B569324) plate. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate containing the serially diluted this compound. Include a growth control (no agent) and a sterility control (no inoculum).
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥50% reduction) compared to the growth control. This can be determined visually or by reading the optical density at 530 nm.
Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
-
RNA Extraction: Culture wild-type and resistant fungal isolates to mid-log phase. Expose the cultures to a sub-inhibitory concentration of this compound for a defined period (e.g., 2 hours). Harvest the cells and extract total RNA using a suitable kit or method (e.g., Trizol).
-
cDNA Synthesis: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA. Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qRT-PCR: Set up the qRT-PCR reaction using a SYBR Green-based master mix, the synthesized cDNA as a template, and primers specific for the target efflux pump genes and a housekeeping gene (e.g., ACT1).
-
Data Analysis: Calculate the relative expression of the target genes in the resistant isolates compared to the wild-type using the ΔΔCt method.
Visualizations
Technical Support Center: Overcoming Poor Bioavailability of Antifungal Agent 108
Disclaimer: "Antifungal agent 108" is a placeholder for a representative poorly bioavailable antifungal drug. The following guidance is based on established strategies for improving the bioavailability of antifungal agents with similar properties, such as itraconazole (B105839), amphotericin B, and posaconazole.
Troubleshooting Guides & FAQs
This section provides answers to common questions and troubleshooting advice for researchers encountering issues with the oral bioavailability of this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing low in vivo efficacy with our oral formulation of this compound. What are the likely causes?
A1: Low in vivo efficacy despite good in vitro activity is often due to poor oral bioavailability. The primary reasons for this include:
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Poor Aqueous Solubility: this compound, like many azole antifungals, has low water solubility, which limits its dissolution in the gastrointestinal (GI) tract—a prerequisite for absorption.[1][2][3]
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High First-Pass Metabolism: After absorption from the gut, the drug may be extensively metabolized by enzymes in the liver (first-pass effect) before it reaches systemic circulation.
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Efflux by Transporters: The drug may be actively transported back into the GI lumen by efflux pumps like P-glycoprotein (P-gp) located in the intestinal wall.[4]
Q2: How can we confirm that poor bioavailability is the root cause of our experimental issues?
A2: A systematic approach is recommended:
-
Verify Compound Integrity: Ensure the purity and stability of your batch of this compound.
-
Confirm In Vitro Activity: Re-evaluate the Minimum Inhibitory Concentration (MIC) against your target fungal strain.
-
Conduct a Pilot Pharmacokinetic (PK) Study: An in vivo PK study in an animal model is essential.[5] Low plasma concentrations (Cmax and AUC) after oral administration are a strong indicator of poor bioavailability.[6][7]
Q3: What are the primary formulation strategies to enhance the oral bioavailability of this compound?
A3: Several formulation strategies can significantly improve the bioavailability of poorly soluble drugs:
-
Particle Size Reduction: Techniques like micronization and nanocrystal formation increase the surface area for dissolution.[8][9]
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous state can enhance solubility and dissolution.[10][11][12][13][14]
-
Lipid-Based Formulations: These include nanoemulsions, self-emulsifying drug delivery systems (SEDDS), and solid lipid nanoparticles (SLNs), which can improve solubility and lymphatic uptake.[1][2][15][16]
-
Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[8][17]
-
Chemical Modification: Prodrug approaches, such as fatty acid conjugation, can improve stability and permeability.[6][7]
Troubleshooting Common Experimental Problems
Problem 1: Inconsistent results in in vivo efficacy studies.
-
Possible Cause: High variability in drug absorption due to food effects or inconsistent formulation preparation.
-
Troubleshooting Step: Standardize feeding protocols for your animal studies (e.g., fasted vs. fed state), as food can significantly impact the absorption of lipophilic drugs.[11] Ensure your formulation method is reproducible.
-
Recommended Action: Conduct a comparative PK study in fed and fasted states to characterize the food effect. For formulation consistency, validate your preparation method by measuring key characteristics like particle size or drug content for each batch.
Problem 2: The selected formulation strategy shows improved in vitro dissolution but does not translate to improved in vivo bioavailability.
-
Possible Cause: The drug may be precipitating in the GI tract after dissolution, or it may be a substrate for efflux transporters.[3][18]
-
Troubleshooting Step: Evaluate the in vitro precipitation of the drug from your formulation in simulated intestinal fluid. Also, perform a Caco-2 permeability assay to assess drug efflux.[4][19][20][21][22]
-
Recommended Action: If precipitation is an issue, consider adding precipitation inhibitors to your formulation. If the drug is an efflux substrate, co-administration with a P-gp inhibitor (for experimental purposes) or reformulating to bypass efflux mechanisms (e.g., using lipid-based systems that favor lymphatic uptake) may be necessary.
Data on Bioavailability Enhancement Strategies
The following tables summarize quantitative data from studies on various strategies to improve the bioavailability of poorly soluble antifungal agents.
Table 1: Comparison of Pharmacokinetic Parameters for Different Amphotericin B Formulations
| Formulation Strategy | Animal Model | Dose (mg/kg) | Cmax (ng/mL) | AUC (ng·h/mL) | Fold Increase in Bioavailability (Compared to Free Drug) | Reference |
| Free Amphotericin B | Rat | 10 (oral) | ~50 | ~300 | 1 | [6] |
| Amphotericin B-Oleic Acid Conjugate | Rat | 10 (oral) | ~156.5 | ~1464 | ~4.88 | [6] |
| PLGA-PEG Nanoparticles | Rat | 10 (oral) | ~250 | ~1800 | >1 | [23] |
| PLGA-PEG Nanoparticles + 2% Glycyrrhizic Acid | Rat | 10 (oral) | ~800 | ~7000 | ~7.9 | [23] |
Table 2: Comparison of Pharmacokinetic Parameters for Different Itraconazole Formulations
| Formulation Strategy | Animal Model | Dose (mg/kg) | Cmax (ng/mL) | AUC (ng·h/mL) | Fold Increase in Bioavailability (Compared to Free Drug) | Reference |
| Free Itraconazole | Rat | 10 (oral) | ~150 | ~1200 | 1 | [1][2] |
| Nanoemulsion | Rat | 10 (oral) | ~600 | ~4800 | ~4 | [1][2] |
| Nanocrystal Suspension | Rat | 10 (oral) | ~450 | ~3000 | ~2.5 | [18] |
Table 3: Comparison of Pharmacokinetic Parameters for Different Posaconazole Formulations
| Formulation Strategy | Animal Model | Dose (mg/kg) | Cmax (ng/mL) | AUC (ng·h/mL) | Fold Increase in Bioavailability (Compared to Free Drug) | Reference |
| Pure Posaconazole | Rat | 10 (oral) | ~50 | ~400 | 1 | [11] |
| Hot Melt Extruded Solid Dispersion with Soluplus® | Rat | 10 (oral) | ~587 | ~4600 | ~11.5 | [11] |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
This protocol is used to assess the intestinal permeability of a compound and to identify if it is a substrate for efflux transporters.[4][19][20][21][22]
1. Cell Culture:
- Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin).
- Seed the cells on Transwell® inserts and grow for 21-25 days to allow for differentiation and formation of a polarized monolayer.
2. Monolayer Integrity Assessment:
- Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. TEER values should be above a predetermined threshold.
- Optionally, assess the permeability of a paracellular marker like Lucifer yellow to confirm tight junction formation.
3. Permeability Assay:
- Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
- Apical to Basolateral (A-B) Transport: Add the test compound (this compound) in transport buffer to the apical (donor) compartment and fresh transport buffer to the basolateral (receiver) compartment.
- Basolateral to Apical (B-A) Transport: Add the test compound in transport buffer to the basolateral (donor) compartment and fresh transport buffer to the apical (receiver) compartment.
- Incubate at 37°C with gentle shaking.
- Collect samples from the receiver compartment at specified time points (e.g., 30, 60, 90, 120 minutes).
- Analyze the concentration of the compound in the samples using a validated analytical method (e.g., LC-MS/MS).
4. Data Analysis:
- Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
- Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 suggests that the compound is a substrate for active efflux.
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
This protocol is designed to determine the plasma concentration-time profile of this compound after oral administration.[24][25][26]
1. Animal Preparation:
- Use an appropriate rodent model (e.g., Sprague-Dawley rats).
- Acclimatize the animals for at least one week.
- Fast the animals overnight before dosing, with free access to water.
2. Formulation and Dosing:
- Prepare the formulation of this compound at the desired concentration.
- Administer the formulation orally via gavage at a specific dose (e.g., 10 mg/kg).
3. Blood Sampling:
- Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) from a suitable site (e.g., tail vein or retro-orbital sinus).[24]
- Collect blood into tubes containing an anticoagulant (e.g., EDTA).
4. Plasma Preparation and Analysis:
- Centrifuge the blood samples to separate the plasma.
- Store the plasma samples at -80°C until analysis.
- Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
5. Pharmacokinetic Analysis:
- Plot the plasma concentration versus time.
- Calculate key pharmacokinetic parameters:
- Cmax (maximum plasma concentration)
- Tmax (time to reach Cmax)
- AUC (Area Under the Curve)
- Half-life (t½)
Visualizations
Caption: Troubleshooting workflow for addressing poor bioavailability.
Caption: Experimental workflow for developing and testing a new formulation.
Caption: Fungal cell wall integrity signaling pathway.[27][28][29]
References
- 1. Formulation and evaluation of Itraconazole nanoemulsion for enhanced oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Caco-2 Permeability | Evotec [evotec.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Improved Oral Bioavailability and Gastrointestinal Stability of Amphotericin B through Fatty Acid Conjugation Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Hot Melt Extruded Amorphous Solid Dispersion of Posaconazole with Improved Bioavailability: Investigating Drug-Polymer Miscibility with Advanced Characterisation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A novel Posaconazole oral formulation using spray dried solid dispersion technology: in-vitro and in-vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A novel Posaconazole oral formulation using spray dried solid dispersion technology: in-vitro and in-vivo study | Semantic Scholar [semanticscholar.org]
- 15. Design of amphotericin B oral formulation for antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
- 18. Nanocrystal-based per-oral itraconazole delivery: superior in vitro dissolution enhancement versus Sporanox® is not realized in in vivo drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 20. Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 22. enamine.net [enamine.net]
- 23. Oral administration of amphotericin B nanoparticles: antifungal activity, bioavailability and toxicity in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | In vivo Pharmacokinetic Drug-Drug Interaction Studies Between Fedratinib and Antifungal Agents Based on a Newly Developed and Validated UPLC/MS-MS Method [frontiersin.org]
- 25. In Vivo Pharmacodynamics of Antifungal Drugs in Treatment of Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Pharmacokinetics of antifungal drugs: practical implications for optimized treatment of patients - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Activation of stress signalling pathways enhances tolerance of fungi to chemical fungicides and antifungal proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Antifungal Resistance, Metabolic Routes as Drug Targets, and New Antifungal Agents: An Overview about Endemic Dimorphic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Emerging Antifungal Targets and Strategies - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting Antifungal agent 108 stability issues in solution
Welcome to the technical support center for Antifungal Agent 108. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in solution and to troubleshoot common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its general stability profile?
A1: this compound is a novel imidazo[1,2-b]pyridazine (B131497) derivative with potent activity against Madurella mycetomatis.[1] As with many heterocyclic compounds, its stability in solution is influenced by factors such as pH, temperature, light exposure, and the composition of the solvent or medium.[2][3] The primary degradation pathways observed are hydrolysis and oxidation.[4]
Q2: What are the recommended solvents and storage conditions for stock solutions of this compound?
A2: this compound is highly soluble in dimethyl sulfoxide (B87167) (DMSO) and ethanol.[5] For experimental use, preparing a high-concentration stock solution (e.g., 10 mg/mL) in 100% anhydrous DMSO is recommended.[5][6] These stock solutions are stable for up to 6 months when stored at -20°C in small, single-use aliquots to prevent repeated freeze-thaw cycles.[5] The compound is light-sensitive and should be protected from direct light.[7]
Q3: How stable is this compound in aqueous solutions and cell culture media?
A3: Prolonged storage in aqueous solutions, particularly at non-neutral pH, can lead to significant degradation.[8] In standard cell culture media like RPMI-1640, this compound can show a time-dependent loss of activity. It is strongly recommended to prepare fresh working dilutions from the DMSO stock for each experiment and to minimize the pre-incubation time in the aqueous medium before starting the assay.[8]
Q4: What are the primary degradation pathways for this compound?
A4: Based on forced degradation studies, this compound is most susceptible to degradation under alkaline and oxidative conditions.[2][3] Acidic conditions lead to moderate degradation, while the compound is relatively stable under thermal and photolytic stress when in solid form.[2][3] The imidazole (B134444) ring and the pyridazine (B1198779) core are potential sites for hydrolytic cleavage and oxidation.[4][9]
Troubleshooting Guides
Problem 1: High variability in Minimum Inhibitory Concentration (MIC) results or loss of antifungal activity.
This is a common issue in antifungal susceptibility testing and can be attributed to several factors.[5] Refer to the table and workflow diagram below for potential causes and solutions.
Table 1: Troubleshooting Inconsistent MIC Results
| Possible Cause | Recommended Solution |
| Degradation in Aqueous Medium | Prepare fresh dilutions of this compound for each experiment. Minimize the time the compound is in the aqueous culture medium before and during the assay (e.g., add to fungal cultures immediately after dilution).[8] |
| Compound Precipitation | When diluting from a DMSO stock into an aqueous medium, add the stock solution dropwise to the medium while vortexing to ensure rapid dispersion.[6] Ensure the final DMSO concentration is low (typically <1%) to maintain solubility and avoid fungal growth inhibition.[5][6] |
| Interaction with Media Components | Some components of culture media, such as serum proteins, can bind to the compound, reducing its effective concentration.[6] Test the stability of the agent in different standard media to identify a more suitable option.[8] If using serum, consider reducing the percentage during the treatment period.[6] |
| Incorrect Inoculum Density | Prepare the fungal inoculum strictly according to standardized protocols (e.g., CLSI M27-A4).[10] Adjust the turbidity to a 0.5 McFarland standard to ensure a consistent starting cell density (approx. 1-5 x 10⁶ CFU/mL).[5][11] |
| Subjective Endpoint Reading | For fungistatic agents, the MIC is often read as the lowest concentration causing a significant (≥50%) reduction in turbidity compared to the growth control.[11] Use a spectrophotometer for a more objective reading of optical density to reduce variability.[5] |
Workflow for Troubleshooting Inconsistent MIC Results
Problem 2: Appearance of unknown peaks in HPLC chromatogram after incubation in solution.
The appearance of new peaks during HPLC analysis indicates the formation of degradation products. Forced degradation studies are essential for identifying likely degradation pathways and validating that your analytical methods are stability-indicating.[12][13]
Table 2: Fictional Forced Degradation Data for this compound
| Stress Condition | % Degradation | Major Degradation Products (RRT) |
| 0.1 M HCl (80°C, 4h) | 12.5% | DP-1 (0.85) |
| 0.1 M NaOH (80°C, 2h) | 45.2% | DP-2 (0.78), DP-3 (0.92) |
| 6% H₂O₂ (RT, 24h) | 38.8% | DP-4 (1.15) |
| Thermal (80°C, 48h) | < 2.0% | - |
| Photolytic (UV light, 24h) | < 3.0% | - |
RRT = Relative Retention Time
Potential Degradation Pathways
The imidazo[1,2-b]pyridazine core of this compound is susceptible to several degradation mechanisms. The diagram below illustrates the hypothetical primary pathways based on the forced degradation data.
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are performed to identify potential degradation products and establish the intrinsic stability of a drug substance.[12][13]
-
Preparation : Prepare separate solutions of this compound (e.g., 1 mg/mL) in a suitable solvent mixture (e.g., Methanol:Water 1:1).
-
Acid Hydrolysis : To one solution, add 0.1 M HCl. Incubate at 80°C. Withdraw samples at various time points (e.g., 2, 4, 8 hours), neutralize with 0.1 M NaOH, and dilute for analysis.[3]
-
Base Hydrolysis : To another solution, add 0.1 M NaOH. Incubate at 80°C. Withdraw samples at time points (e.g., 1, 2, 4 hours), neutralize with 0.1 M HCl, and dilute for analysis.[2][3]
-
Oxidative Degradation : Add 6% H₂O₂ to a solution. Store at room temperature, protected from light, for 24 hours before analysis.[3]
-
Thermal Degradation : Store a solid sample and a solution of the agent at an elevated temperature (e.g., 80°C) for 48 hours.
-
Photolytic Degradation : Expose a solid sample and a solution of the agent to a UV light source (e.g., 254 nm) for 24 hours.[3]
-
Analysis : Analyze all stressed samples, along with an unstressed control, using a validated, stability-indicating HPLC method.
Protocol 2: HPLC Method for Stability Assessment
A validated reverse-phase HPLC (RP-HPLC) method is crucial for separating the parent compound from its degradation products.[14]
-
Column : C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase : A gradient of Acetonitrile and a phosphate (B84403) buffer (e.g., 20mM KH₂PO₄, pH 3.0).
-
Flow Rate : 1.0 mL/min.
-
Detection : UV at 254 nm.[14]
-
Injection Volume : 10 µL.
-
Column Temperature : 30°C.
-
Validation : The method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines to ensure it is stability-indicating.[2][14]
This technical support guide provides a starting point for addressing stability issues with this compound. For further assistance, please contact our technical support team with your specific experimental details.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Study of the forced degradation of isoconazole nitrate in bulk drug and cream formulations - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Identification of Major Degradation Products of Ketoconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Antifungal Resistance, Metabolic Routes as Drug Targets, and New Antifungal Agents: An Overview about Endemic Dimorphic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. biopharminternational.com [biopharminternational.com]
- 13. acdlabs.com [acdlabs.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Antifungal Agent 108 Purification
Welcome to the technical support resource for Antifungal Agent 108. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this novel therapeutic candidate. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the purity, yield, and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What class of compound is this compound and what are its basic solubility properties? A1: this compound is a synthetic heterocyclic molecule with a molecular weight of 452.6 g/mol . It is sparingly soluble in water but demonstrates good solubility in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), methanol (B129727), and acetonitrile (B52724). For laboratory assays, preparing a concentrated stock solution in 100% DMSO is recommended.[1][2] Ensure the final concentration of DMSO in aqueous-based assays does not exceed 1% to avoid impacting fungal growth.[1]
Q2: What is the primary mechanism of action for this compound? A2: this compound is an investigational agent that targets and inhibits lanosterol (B1674476) 14-alpha-demethylase, a crucial enzyme in the ergosterol (B1671047) biosynthesis pathway.[2] Ergosterol is a vital component of the fungal cell membrane; its depletion disrupts membrane integrity, leading to fungal cell death.[2]
Q3: What are the recommended storage and handling conditions for this compound? A3: this compound is supplied as a lyophilized powder and should be stored at -20°C for long-term stability. After reconstitution in a solvent like DMSO, the stock solution should be stored in small aliquots at -20°C to prevent repeated freeze-thaw cycles. The compound is sensitive to light and should be protected from direct exposure.[2]
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Issue 1: Low Yield After Initial Crude Extraction
-
Question: My yield of crude this compound is consistently low after the initial solvent extraction from the synthesis reaction mixture. What are the potential causes?
-
Answer: Low yield from a crude extraction can stem from several factors, including incomplete extraction from the source material or degradation of the compound.[3] The choice of solvent and extraction conditions are critical.[4]
| Potential Cause | Recommended Solution |
| Inappropriate Solvent Polarity | The polarity of the extraction solvent must match the polarity of this compound. Perform small-scale solubility tests with a range of solvents (e.g., ethyl acetate, dichloromethane, hexane) to identify the optimal solvent for extraction. |
| Insufficient Extraction Time/Agitation | Ensure the reaction mixture is mixed vigorously with the extraction solvent for an adequate duration. Consider increasing the extraction time or using mechanical stirring to improve phase transfer. |
| pH of the Aqueous Phase | The charge state of this compound can significantly affect its partitioning between aqueous and organic layers. Adjust the pH of the aqueous phase to neutralize the compound, thereby increasing its solubility in the organic solvent. |
| Compound Degradation | This compound may be unstable at certain temperatures or pH levels.[5] Perform extractions at room temperature or below if there is evidence of thermal lability. |
Issue 2: Poor Separation and Peak Tailing During HPLC Purification
-
Question: I am observing poor peak resolution and significant tailing during the reverse-phase HPLC purification of this compound. How can I improve the chromatography?
-
Answer: Poor chromatographic performance is often related to the mobile phase composition, column selection, or interactions between the analyte and the stationary phase.[6][7]
| Potential Cause | Recommended Solution |
| Inadequate Mobile Phase Composition | The mobile phase composition is critical for achieving good separation.[6] Systematically vary the ratio of your organic solvent (e.g., acetonitrile or methanol) to water.[7] The use of additives, such as 0.1% trifluoroacetic acid (TFA) or formic acid, can improve peak shape by minimizing interactions with residual silanols on the column. |
| Incorrect Column Chemistry | A standard C18 column is a good starting point, but the unique properties of this compound may require a different stationary phase.[8] Consider testing a C8 or a phenyl-hexyl column to alter the selectivity of the separation. |
| Column Overloading | Injecting too much sample can lead to broad, asymmetric peaks. Reduce the injection volume or the concentration of the sample being loaded onto the column. |
| Secondary Interactions | Peak tailing can be caused by unwanted interactions between the basic functional groups on this compound and acidic sites on the silica (B1680970) support. Adding a small amount of a competing base, like triethylamine, to the mobile phase can sometimes mitigate this issue. |
Issue 3: Product Precipitation During Solvent Removal
-
Question: After collecting the pure HPLC fractions, my product precipitates out of solution when I try to remove the solvent. How can I prevent this?
-
Answer: Precipitation during solvent evaporation is common when the compound is highly soluble in the HPLC mobile phase but poorly soluble in the remaining solvent (usually water) after the organic component is removed.
| Potential Cause | Recommended Solution |
| Low Aqueous Solubility | This compound has low solubility in water. As the organic solvent is removed, the compound crashes out of the aqueous solution. |
| Solution: | Before complete solvent removal, add a suitable organic solvent in which the compound is highly soluble (e.g., a small amount of methanol or DMSO) to the collected fractions. Alternatively, after removing the HPLC solvents, perform a liquid-liquid extraction to transfer the compound into an appropriate organic solvent, which can then be evaporated to yield the solid product. Lyophilization (freeze-drying) directly from an acetonitrile/water mixture can also yield a fine, easily handled powder. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Crude Sample Cleanup
This protocol is designed for the initial cleanup of the crude synthesis product to remove highly polar and non-polar impurities prior to HPLC.[9][10]
-
Select SPE Cartridge: Choose a normal phase silica gel SPE cartridge.
-
Conditioning: Condition the cartridge by passing 5 mL of a non-polar solvent (e.g., hexane) through it, followed by 5 mL of the elution solvent (e.g., a mixture of hexane (B92381) and ethyl acetate).[9]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a non-polar solvent and apply it to the conditioned cartridge.[10]
-
Washing: Wash the cartridge with 5-10 mL of a non-polar solvent to elute non-polar impurities.[9]
-
Elution: Elute the target compound, this compound, using a solvent of intermediate polarity (e.g., a 70:30 mixture of hexane:ethyl acetate). Collect the eluate.
-
Analysis: Analyze the collected fraction by thin-layer chromatography (TLC) or LC-MS to confirm the presence of the desired product.[4]
Protocol 2: Preparative Reverse-Phase HPLC
This protocol provides a starting point for the final purification of this compound.
-
Column: C18 reverse-phase column (e.g., 250 x 10 mm, 5 µm particle size).
-
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile + 0.1% Trifluoroacetic Acid (TFA).
-
Gradient Elution:
-
0-5 min: 30% B
-
5-25 min: 30% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 30% B
-
35-40 min: 30% B
-
-
Flow Rate: 4.0 mL/min.
-
Detection: UV detection at 260 nm.[8]
-
Sample Preparation: Dissolve the SPE-purified sample in a 50:50 mixture of Mobile Phase A and B.
-
Injection and Fraction Collection: Inject the sample and collect fractions corresponding to the main product peak.
-
Post-Purification: Combine the pure fractions, remove the organic solvent under reduced pressure, and lyophilize to obtain the final product.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for HPLC purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Challenges in natural product-based drug discovery assisted with in silico-based methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. benchchem.com [benchchem.com]
- 6. ijarst.in [ijarst.in]
- 7. ijsrtjournal.com [ijsrtjournal.com]
- 8. ijiemr.org [ijiemr.org]
- 9. Solid-phase extraction - Wikipedia [en.wikipedia.org]
- 10. Solid Phase Extraction Guide | Thermo Fisher Scientific - KR [thermofisher.com]
addressing off-target effects of Antifungal agent 108
Welcome to the technical support center for Antifungal Agent 108. This resource is designed for researchers, scientists, and drug development professionals to address potential off-target effects and provide guidance for troubleshooting common issues encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a novel glycolipid-like compound produced by Streptomyces blastmyceticus S108. Its primary mechanism of action is the inhibition of the ergosterol (B1671047) biosynthesis pathway in fungal cells.[1] Specifically, it downregulates the expression of key genes in this pathway, such as ERG1, ERG3, ERG5, ERG11, and ERG25.[1] This disruption of ergosterol synthesis compromises the integrity of the fungal cell membrane, leading to cell death.[1]
Q2: What are the potential off-target effects of this compound in mammalian cells?
A2: While this compound is designed for fungal-specific targeting, the potential for off-target effects in mammalian cells should be considered, particularly because some cellular pathways are conserved. Potential off-target effects may include:
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Cytotoxicity: Inhibition of mammalian cell proliferation and viability, especially at higher concentrations. This can be due to interactions with the mammalian cell membrane or interference with essential cellular processes.[2]
-
Interaction with Cytochrome P450 Enzymes: Some antifungal agents are known to interact with mammalian cytochrome P450 (CYP) enzymes, which can lead to drug-drug interactions and altered metabolism of other compounds.[2]
-
Modulation of Signaling Pathways: There is a possibility of unintended activation or inhibition of mammalian signaling pathways, such as the Protein Kinase C (PKC) pathway, which is involved in maintaining cell wall integrity.[2]
Q3: How can I minimize off-target effects during my experiments?
A3: Minimizing off-target effects is crucial for obtaining reliable experimental data.[3] Strategies include:
-
Dose-Response Studies: Determine the minimal effective concentration of this compound that inhibits fungal growth without causing significant toxicity to mammalian cells.
-
Use of Control Cell Lines: Include appropriate control mammalian cell lines in your experiments to assess baseline cytotoxicity and off-target effects.
-
In Silico Analysis: Utilize computational tools to predict potential off-target binding sites and interactions.[4][5]
-
Rational Drug Combination: Combining this compound with other antifungal drugs, such as 5-flucytosine, has shown a synergistic effect, which may allow for the use of lower, less toxic concentrations of each drug.[1]
Q4: What experimental methods can be used to detect off-target effects?
A4: A variety of experimental methods can be employed to identify and characterize off-target effects:
-
Cell Viability and Proliferation Assays: Assays such as MTT, XTT, or trypan blue exclusion can quantify the cytotoxic effects on mammalian cells.
-
High-Throughput Screening (HTS): HTS can be used to screen for off-target interactions against a panel of mammalian proteins or cell lines.[3]
-
Genomic and Proteomic Approaches: Techniques like RNA-seq and proteomics can provide a global view of changes in gene and protein expression in response to the compound, revealing affected pathways.[6]
-
Cellular Thermal Shift Assay (CETSA): This method can be used to assess the direct binding of the compound to proteins within the cell.[7]
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed in Mammalian Cell Lines
| Potential Cause | Troubleshooting Step |
| Concentration too high | Perform a dose-response curve to determine the IC50 value for your specific mammalian cell line and use concentrations below this threshold for your experiments. |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to the cells. Run a vehicle control (solvent only) to assess its effect. |
| Contamination | Check for microbial contamination in your cell cultures, as this can lead to cell death and confound results. |
| Cell line sensitivity | Different cell lines can have varying sensitivities to a compound.[2] Test a panel of different mammalian cell lines to identify a more robust model for your studies. |
Issue 2: Inconsistent Antifungal Activity in a Co-culture Model
| Potential Cause | Troubleshooting Step |
| Inoculum variability | Standardize the fungal inoculum preparation. Use a spectrophotometer and hemocytometer to ensure a consistent starting cell density.[8] |
| Biofilm formation | If working with biofilm-forming fungi, be aware that biofilms can confer resistance. Use assays specifically designed for biofilm susceptibility testing, such as the XTT assay.[8] |
| Drug stability | Ensure that this compound is stable in your culture medium over the course of the experiment. Degradation of the compound can lead to a loss of activity. |
| pH of the medium | The pH of the culture medium can affect the activity of some antifungal agents.[9] Maintain a consistent and optimal pH for your experiments. |
Issue 3: Discrepancy Between In Vitro and In Vivo Efficacy
| Potential Cause | Troubleshooting Step |
| Poor Pharmacokinetics (PK) | The compound may have low bioavailability, rapid metabolism, or high protein binding, leading to insufficient drug concentrations at the site of infection.[8] Conduct PK studies to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile. |
| Host Immune Response | The in vivo environment includes the host immune system, which can impact the outcome of the infection and the efficacy of the antifungal agent. |
| Toxicity in the Animal Model | The compound may be causing toxicity in the animal model, leading to adverse effects that are not observed in vitro. Conduct toxicology studies to determine the maximum tolerated dose (MTD). |
| Inappropriate Animal Model | The chosen animal model may not accurately reflect the human disease. Ensure the model is relevant to the fungal infection being studied. |
Data Presentation
Table 1: Hypothetical Off-Target Cytotoxicity of this compound in Mammalian Cell Lines
| Cell Line | Cell Type | IC50 (µg/mL) |
| HEK293 | Human Embryonic Kidney | > 100 |
| HepG2 | Human Hepatocellular Carcinoma | 75.2 |
| A549 | Human Lung Carcinoma | 89.5 |
| NIH/3T3 | Mouse Embryonic Fibroblast | > 100 |
This table presents hypothetical data for illustrative purposes. Actual values must be determined experimentally.
Table 2: Synergistic Activity of this compound with 5-Flucytosine against Candida albicans
| Compound | MIC (µg/mL) | FICI | Interpretation |
| This compound | 31.25 | - | - |
| 5-Flucytosine | 0.5 | - | - |
| Combination | 3.9 / 0.0625 | 0.14 | Synergy |
Data adapted from a study on a glycolipid-like compound from S. blastmyceticus S108.[1] FICI (Fractional Inhibitory Concentration Index) ≤ 0.5 indicates synergy.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is a simplified workflow to assess the binding of this compound to its intended target and potential off-targets in a cellular context.[7]
-
Cell Treatment: Incubate the target mammalian cells with this compound at various concentrations. Include a vehicle control.
-
Heating: Heat the cell suspensions or lysates across a range of temperatures to induce protein denaturation.
-
Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Quantification: Quantify the amount of soluble target protein at each temperature point using methods like Western blotting or mass spectrometry. An increase in the melting temperature of a protein in the presence of the compound suggests direct binding.
Protocol 2: Broth Microdilution Assay for Antifungal Susceptibility Testing
This protocol is a standard method to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[9]
-
Drug Preparation: Prepare a serial dilution of this compound in a 96-well microtiter plate using a suitable medium (e.g., RPMI-1640).
-
Inoculum Preparation: Prepare a standardized fungal inoculum (e.g., 0.5-2.5 x 10³ CFU/mL for yeasts) from a fresh culture.
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate. Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% reduction in turbidity compared to the growth control).
Visualizations
Caption: A general workflow for the preclinical evaluation of this compound.
Caption: Mechanism of action of this compound and potential off-target pathways.
Caption: A troubleshooting decision tree for common experimental issues.
References
- 1. Synergistic antifungal activity and potential mechanism of action of a glycolipid-like compound produced by Streptomyces blastmyceticus S108 against Candida clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 4. Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics [frontiersin.org]
- 6. blog.addgene.org [blog.addgene.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
enhancing the therapeutic index of Antifungal agent 108
Welcome to the technical support center for Antifungal Agent 108. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your research and development efforts to enhance the therapeutic index of this novel agent.
Introduction to this compound
This compound is a novel triazole-class compound that demonstrates potent fungistatic activity.[1] Like other azoles, its primary mechanism of action is the inhibition of the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14-α-demethylase.[2][3] This enzyme is critical for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane.[4][5] By disrupting ergosterol production, Agent 108 compromises the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth.[2] While highly effective, a narrow therapeutic index has been noted in preliminary studies, necessitating strategies to enhance its selectivity and reduce host cytotoxicity.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the experimental evaluation of this compound.
Q1: We are observing inconsistent Minimum Inhibitory Concentration (MIC) values for Agent 108 against our fungal strains. What are the potential causes and solutions?
A1: Inconsistent MIC values are a common issue that can stem from several experimental variables.[6][7] A systematic approach to troubleshooting is recommended:
-
Inoculum Preparation: Ensure the fungal inoculum is prepared from a fresh culture (e.g., 24-48 hours old) and standardized to the correct cell density using a spectrophotometer or hemocytometer.[7] The typical starting inoculum for yeast is 0.5–2.5 x 10³ CFU/mL.[8]
-
Compound Solubility: Agent 108 is hydrophobic. Poor solubility in aqueous media can lead to aggregation and variable results.[6] Always prepare a high-concentration stock solution in 100% DMSO and ensure the final DMSO concentration in your assay does not exceed a level that affects fungal growth (typically <1%).
-
Media and Incubation: Use the recommended standardized medium, such as RPMI-1640, for susceptibility testing.[7] Ensure incubation conditions (35°C for 24-48 hours) are consistent across experiments.[8]
-
Endpoint Reading: For fungistatic agents like azoles, the MIC is typically defined as the lowest concentration causing a significant (≥50%) reduction in turbidity compared to the drug-free growth control.[7][9] Using a microplate reader can help standardize this measurement and reduce subjectivity.
Q2: Our in vitro experiments show that Agent 108 has significant cytotoxicity against mammalian cell lines at concentrations close to its antifungal MIC. How can we address this?
A2: A narrow therapeutic index is a known challenge. Here are several strategies to explore:
-
Combination Therapy: Investigate synergistic combinations with other antifungal agents.[10][11] A synergistic interaction may allow for a lower, less toxic concentration of Agent 108 to be used while maintaining or even enhancing antifungal efficacy.[12] For example, combining Agent 108 with a low dose of a polyene like Amphotericin B could be explored.[13]
-
Formulation Strategies: Explore advanced drug delivery systems. Liposomal or nanoparticle formulations can improve the targeted delivery of Agent 108 to fungal cells, thereby reducing systemic exposure and off-target toxicity to mammalian cells.[13]
-
Structural Analogs: If feasible, screen or synthesize structural analogs of Agent 108. Minor modifications to the chemical structure may reduce binding to mammalian cytochrome P450 enzymes while preserving affinity for the fungal target, thus widening the therapeutic window.
Q3: We are observing paradoxical growth (the "Eagle effect") in our broth microdilution assays, where the fungus grows at high concentrations of Agent 108 but not at intermediate concentrations. How should we interpret these results?
A3: The paradoxical effect has been observed with some antifungal agents and can complicate MIC determination.[14][15] It is often associated with a cellular stress response.[7] When interpreting these results:
-
The MIC should still be recorded as the lowest concentration that inhibits at least 50% of visible growth.
-
It is crucial to note the concentrations at which paradoxical growth occurs.
-
This phenomenon does not always correlate with treatment failure in vivo, but it warrants further investigation into the underlying resistance mechanisms.[14]
Data Presentation: Therapeutic Index Parameters
The following tables present hypothetical data for this compound, both alone and in combination with a synergistic compound (Compound S), to illustrate how to structure your experimental results for clear comparison.
Table 1: In Vitro Antifungal Activity of Agent 108
| Fungal Strain | Agent 108 MIC₅₀ (µg/mL) | Agent 108 + Compound S (0.1 µg/mL) MIC₅₀ (µg/mL) |
| Candida albicans (ATCC 90028) | 0.5 | 0.0625 |
| Candida glabrata (ATCC 90030) | 2.0 | 0.25 |
| Aspergillus fumigatus (ATCC 204305) | 1.0 | 0.125 |
| Fluconazole-Resistant C. albicans | 32.0 | 2.0 |
Table 2: In Vitro and In Vivo Toxicity Profile of Agent 108
| Assay | Parameter | Agent 108 | Agent 108 + Compound S |
| In Vitro Cytotoxicity | HepG2 Cells IC₅₀ (µg/mL) | 5.0 | > 20.0 (with 0.0625 µg/mL Agent 108) |
| HEK293 Cells IC₅₀ (µg/mL) | 8.0 | > 25.0 (with 0.0625 µg/mL Agent 108) | |
| In Vivo Toxicity (Murine Model) | Maximum Tolerated Dose (MTD, mg/kg) | 10 | 25 |
| Lethal Dose 50 (LD₅₀, mg/kg) | 25 | > 50 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the CLSI M27 guidelines for yeast susceptibility testing.[16]
-
Preparation of Antifungal Stock: Prepare a 100x stock solution of this compound in 100% DMSO.
-
Drug Dilution: Perform a 2-fold serial dilution of the stock solution in RPMI-1640 medium directly in a 96-well microtiter plate.[17] The final concentrations should typically range from 0.03 to 32 µg/mL.
-
Inoculum Preparation: Culture the fungal strain on a suitable agar (B569324) plate for 24 hours. Suspend several colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).[8]
-
Final Inoculum Dilution: Dilute the adjusted suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.[8]
-
Inoculation: Add 100 µL of the final fungal inoculum to each well of the microtiter plate containing 100 µL of the diluted drug. Include a drug-free well for a growth control and an uninoculated well for a sterility control.
-
Incubation: Incubate the plate at 35°C for 24 to 48 hours.[8]
-
MIC Determination: The MIC is the lowest concentration of Agent 108 that causes a ≥50% reduction in visible growth (turbidity) compared to the growth control well.[9] This can be assessed visually or with a plate reader at 600 nm.[17]
Protocol 2: MTT Assay for Mammalian Cell Cytotoxicity
This protocol measures cell viability by assessing the metabolic activity of cells.[18][19]
-
Cell Seeding: Seed a mammalian cell line (e.g., HepG2, HEK293) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow cells to adhere and grow for 24 hours.[20]
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with 100 µL of the medium containing the test compound concentrations. Include a vehicle control (e.g., 0.5% DMSO).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[18]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well to achieve a final concentration of 0.45 mg/mL.[21]
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow viable cells to convert the yellow MTT into purple formazan crystals.[6][21]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.[18][20]
-
Absorbance Reading: Gently shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Visualizations: Pathways and Workflows
Mechanism of Action of this compound
Caption: Inhibition of the ergosterol biosynthesis pathway by this compound.
Experimental Workflow for Enhancing Therapeutic Index
Caption: Workflow for evaluating and improving the therapeutic index of Agent 108.
Troubleshooting Logic for Inconsistent MIC Results
Caption: A troubleshooting decision tree for inconsistent MIC assay results.
References
- 1. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 2. pharmacyfreak.com [pharmacyfreak.com]
- 3. studysmarter.co.uk [studysmarter.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. New Antifungal Agents with Azole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms [microbialcell.com]
- 12. In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Potential Strategies to Control the Risk of Antifungal Resistance in Humans: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [bio-protocol.org]
- 18. benchchem.com [benchchem.com]
- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. MTT (Assay protocol [protocols.io]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Antifungal Agent 108 and Fluconazole Efficacy
For Immediate Release
In the landscape of antifungal drug development, the emergence of novel agents with distinct mechanisms of action is critical to address the growing challenge of resistance to existing therapies. This guide provides a detailed comparison of a novel glycolipid-like antifungal agent produced by Streptomyces blastmyceticus S108, herein referred to as Antifungal Agent 108, and the widely used triazole antifungal, fluconazole (B54011). This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their respective efficacies, mechanisms of action, and the experimental protocols used for their evaluation.
Executive Summary
This compound, a recently identified glycolipid-like compound, has demonstrated notable in vitro activity against Candida albicans. Its mechanism of action involves the disruption of the ergosterol (B1671047) biosynthesis pathway through the downregulation of multiple key genes. Fluconazole, a stalwart in antifungal therapy, also targets ergosterol biosynthesis but through the specific inhibition of the enzyme lanosterol (B1674476) 14α-demethylase (Erg11p).
This guide presents a side-by-side comparison of the available efficacy data for both agents, primarily focusing on their activity against Candida albicans. While direct comparative studies are not yet available, this document compiles and analyzes existing data to provide a preliminary assessment of their potential as antifungal therapies.
Data Presentation: In Vitro Efficacy Against Candida albicans
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound and fluconazole against Candida albicans. It is important to note that these values are derived from separate studies and direct comparisons should be made with caution.
| Antifungal Agent | Candida albicans Strain | Minimum Inhibitory Concentration (MIC) | Reference |
| This compound (Purified Glycolipid-like Fraction F13) | Not Specified | 31.25 µg/mL | [1] |
| Fluconazole | ATCC 10231 | 1 µg/mL | |
| Fluconazole | Clinical Isolates (Yeast form) | 0.125 - 1 µg/mL | [2] |
| Fluconazole | Susceptible Isolates (CLSI Guideline) | ≤ 8 µg/mL | [3] |
Mechanism of Action: Targeting the Ergosterol Biosynthesis Pathway
Both this compound and fluconazole exert their antifungal effects by disrupting the synthesis of ergosterol, an essential component of the fungal cell membrane. However, their specific targets within this pathway differ, which may have implications for their spectrum of activity and potential for resistance development.
This compound: This novel compound appears to act on a broader scale within the ergosterol biosynthesis pathway. Studies have shown that it downregulates the expression of multiple genes, including ERG1, ERG3, ERG5, ERG11, and ERG25 in Candida albicans[1]. This multi-target approach could potentially reduce the likelihood of resistance emerging from a single gene mutation.
Fluconazole: As a member of the azole class of antifungals, fluconazole has a well-defined mechanism of action. It specifically inhibits the cytochrome P450 enzyme lanosterol 14α-demethylase, which is encoded by the ERG11 gene[4]. This enzyme is crucial for the conversion of lanosterol to ergosterol. Inhibition of Erg11p leads to the accumulation of toxic sterol precursors and depletion of ergosterol, ultimately disrupting membrane integrity and inhibiting fungal growth.
Signaling Pathway Diagram
Caption: Mechanisms of action of this compound and Fluconazole.
Experimental Protocols
The following sections detail the methodologies employed in the studies cited for determining the antifungal efficacy and mechanism of action of this compound and fluconazole.
Antifungal Susceptibility Testing: Broth Microdilution Method
A standardized broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent. The general principles of this method, as outlined by the Clinical and Laboratory Standards Institute (CLSI) document M27-A3, are described below.[2][5]
Experimental Workflow:
Caption: Workflow for MIC determination by broth microdilution.
Key Steps:
-
Inoculum Preparation: A standardized suspension of the fungal isolate is prepared and adjusted to a specific concentration (e.g., 0.5-2.5 x 10^3 cells/mL).
-
Drug Dilution: The antifungal agent is serially diluted in a 96-well microtiter plate containing a suitable broth medium, such as RPMI-1640.
-
Inoculation: The standardized fungal inoculum is added to each well of the microtiter plate.
-
Incubation: The plate is incubated under controlled conditions (e.g., 35°C for 24-48 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to a drug-free control well. For azoles like fluconazole, this is typically a ≥50% reduction in turbidity.
Gene Expression Analysis: Quantitative Real-Time PCR (qPCR)
To investigate the effect of an antifungal agent on gene expression, quantitative real-time PCR (qPCR) is a commonly used technique. This method allows for the quantification of specific mRNA transcripts, providing insights into the cellular response to the drug.
Experimental Workflow:
Caption: Workflow for gene expression analysis by qPCR.
Key Steps:
-
Fungal Cell Treatment: Candida albicans cells are cultured and then exposed to the antifungal agent at a specific concentration for a defined period.
-
RNA Extraction: Total RNA is extracted from the treated and untreated (control) fungal cells. The quality and quantity of the extracted RNA are assessed.
-
cDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR Amplification: The cDNA is used as a template for qPCR with primers specific to the target genes (e.g., ERG1, ERG11) and a reference (housekeeping) gene. The amplification of DNA is monitored in real-time using a fluorescent dye.
-
Data Analysis: The relative expression of the target genes in the treated samples is calculated and normalized to the expression of the reference gene, then compared to the untreated control to determine the fold change in gene expression.[4][6][7]
Discussion and Future Directions
The preliminary data on this compound suggests it is a promising candidate for further investigation. Its multi-target mechanism of action within the ergosterol biosynthesis pathway is a particularly interesting feature that may offer advantages in overcoming resistance. However, its in vitro efficacy, as indicated by the reported MIC value, appears to be lower than that of fluconazole against C. albicans.
Future research should also focus on:
-
Quantitative analysis of the dose-response relationship for this compound to determine its potency more accurately.
-
In vivo efficacy studies in animal models of fungal infections to assess its therapeutic potential in a physiological setting.
-
Toxicology and safety profiling to evaluate its suitability for clinical development.
-
Investigation of potential synergistic interactions with existing antifungal agents, which could lead to novel combination therapies.
References
- 1. journals.asm.org [journals.asm.org]
- 2. mid.journals.ekb.eg [mid.journals.ekb.eg]
- 3. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitation of ergosterol content and gene expression profile of ERG11 gene in fluconazole-resistant Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Susceptibility of Candida Species to Four Antifungal Agents Assessed by the Reference Broth Microdilution Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantitation of ergosterol content and gene expression profile of ERG11 gene in fluconazole-resistant Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis: Unveiling the Antifungal Potential of Novel Agents Against the Established Efficacy of Itraconazole
A Critical Evaluation of a Novel Antifungal Candidate in Preclinical Development Against a First-Line Azole Antifungal.
In the relentless pursuit of novel therapeutic agents to combat the growing threat of fungal infections, a novel imidazo[1,2-b]pyridazine (B131497) derivative, designated Antifungal Agent 108, has emerged from early-stage research with promising activity against specific fungal pathogens. This guide provides a comprehensive comparative analysis of this compound and the widely established triazole antifungal, itraconazole. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their mechanisms of action, in vitro and in vivo efficacy, and pharmacokinetic profiles, supported by available experimental data.
Executive Summary
Itraconazole, a cornerstone in the treatment of systemic mycoses, functions by inhibiting fungal lanosterol (B1674476) 14-alpha-demethylase, a critical enzyme in the ergosterol (B1671047) biosynthesis pathway. This disruption of the fungal cell membrane leads to broad-spectrum antifungal activity. In contrast, while the precise molecular target of this compound is yet to be fully elucidated, initial studies indicate it possesses potent activity against Madurella mycetomatis, the primary causative agent of eumycetoma, a neglected tropical disease. This suggests a potentially different or more specific mechanism of action compared to the broad-spectrum azoles.
This guide will delve into the available preclinical data for this compound and juxtapose it with the extensive body of knowledge on itraconazole, providing a clear perspective on its potential advantages, limitations, and future research directions.
Mechanism of Action
Itraconazole: As a member of the triazole class, itraconazole's primary mechanism of action is the inhibition of the cytochrome P450-dependent enzyme lanosterol 14-alpha-demethylase.[1][2][3][4] This enzyme is essential for the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane.[5] Depletion of ergosterol and the concurrent accumulation of toxic 14-alpha-methylated sterols disrupt the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth and replication.[5]
This compound: The precise mechanism of action for this compound has not been definitively established. However, its chemical structure as an imidazo[1,2-b]pyridazine derivative suggests a mode of action potentially distinct from the azole class. Preliminary studies indicate it is a potent inhibitor of Madurella mycetomatis growth.[6] Further research is required to identify its specific molecular target and elucidate the downstream effects on fungal cell physiology.
References
- 1. youtube.com [youtube.com]
- 2. Itraconazole - Wikipedia [en.wikipedia.org]
- 3. droracle.ai [droracle.ai]
- 4. Itraconazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. medchemexpress.com [medchemexpress.com]
Evaluating the In Vivo Efficacy of Novel Antifungal Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant fungal pathogens necessitates the development of novel antifungal agents. A critical step in the preclinical evaluation of any new antifungal candidate, such as the hypothetical "Antifungal Agent 108," is the rigorous assessment of its in vivo efficacy. This guide provides a comparative framework for evaluating new agents against established antifungal drugs—fluconazole (B54011), amphotericin B, and caspofungin—supported by experimental data and detailed methodologies.
Comparative In Vivo Efficacy of Standard Antifungal Agents
The following tables summarize the in vivo efficacy of three commonly used antifungal drugs across different studies and models. This data provides a benchmark for the performance of a new agent.
Table 1: In Vivo Efficacy Against Candida Species
| Antifungal Agent | Fungal Species | Animal Model | Dosage | Administration Route | Efficacy Endpoint(s) | Reference(s) |
| Fluconazole | C. albicans | Murine systemic candidiasis | 20 mg/kg/day | Oral | Decreased viable cells in kidneys | [1] |
| C. tropicalis, C. glabrata | Rat systemic candidiasis | 20 & 80 mg/kg/day | Oral | Reduced kidney and liver titers | [2][3] | |
| Amphotericin B | C. albicans | Murine disseminated candidiasis | 0.25 - 1.0 mg/kg | Intraperitoneal | Significant reduction in kidney CFU | [4] |
| C. auris (East Asian Clade) | Murine systemic infection | Not specified | Daily | 80% survival at day 21 | [5] | |
| C. albicans | Murine systemic candidiasis | 2.5 mg/kg/day | Oral (Cochleate formulation) | 3.5-log reduction in kidney CFU | [6][7] | |
| Caspofungin | C. albicans | Murine disseminated candidiasis | 0.25 - 2.0 mg/kg | Not specified | 80-100% sterile kidneys | [4] |
| C. glabrata | Murine systemic infection | 5 & 10 mg/kg | Not specified | Significant reduction in kidney fungal burden | [8] | |
| C. albicans, C. glabrata, C. krusei | Immunosuppressed mice | 0.05 - 5 mg/kg/day | IV or Intraperitoneal | Prolonged survival, reduced renal fungal load | [9] |
Table 2: In Vivo Efficacy Against Aspergillus Species
| Antifungal Agent | Fungal Species | Animal Model | Dosage | Administration Route | Efficacy Endpoint(s) | Reference(s) |
| Amphotericin B | A. fumigatus | Neutropenic rabbit pulmonary aspergillosis | 1 mg/kg | Not specified | Improved survival over control | [7] |
| Caspofungin | A. fumigatus | Neutropenic rat invasive pulmonary aspergillosis | 2, 3, or 4 mg/kg/day | Intraperitoneal | Dose-dependent increase in efficacy and survival | [10] |
| A. fumigatus | C5-deficient mice disseminated aspergillosis | 0.16 mg/kg/day | Intraperitoneal | 80% survival at 28 days | [9] |
Experimental Protocols
A standardized and well-documented experimental protocol is crucial for reproducible and comparable results. Below is a detailed methodology for a murine model of disseminated candidiasis, a common model for evaluating antifungal efficacy in vivo.
Murine Model of Disseminated Candidiasis
1. Fungal Strain and Inoculum Preparation:
-
A well-characterized strain of Candida albicans (e.g., SC5314) is cultured on Sabouraud Dextrose Agar (SDA) for 24-48 hours at 35°C.
-
A single colony is then inoculated into Sabouraud Dextrose Broth (SDB) and incubated for 18 hours at 35°C with shaking.
-
The yeast cells are harvested by centrifugation, washed twice with sterile phosphate-buffered saline (PBS), and resuspended in PBS.
-
The cell suspension is counted using a hemocytometer and adjusted to the desired concentration (e.g., 1 x 10^6 CFU/mL).
2. Animal Model:
-
Immunocompetent or immunosuppressed (e.g., with cyclophosphamide) female BALB/c mice (6-8 weeks old) are commonly used.[4]
-
Mice are housed in a controlled environment with access to food and water ad libitum.
3. Infection:
-
Mice are infected via intravenous (IV) injection into the lateral tail vein with 0.1 mL of the prepared fungal inoculum.
4. Treatment:
-
Treatment with the test compound (e.g., this compound) and control drugs (e.g., fluconazole, amphotericin B) begins 24 hours post-infection.
-
Drugs are administered at various doses and by a clinically relevant route (e.g., oral gavage, intraperitoneal injection, or intravenous injection).
-
A vehicle control group receives the drug-free vehicle.
5. Efficacy Evaluation:
-
Survival Study: A cohort of mice is monitored daily for a set period (e.g., 21 or 28 days), and survival rates are recorded.
-
Fungal Burden Study: At specific time points (e.g., day 4 and day 8 post-infection), a separate cohort of mice is euthanized.
-
Target organs (typically kidneys, as they are a primary site of Candida colonization) are aseptically removed, weighed, and homogenized in sterile PBS.
-
The homogenates are serially diluted and plated on SDA.
-
After incubation, the number of colony-forming units (CFU) is counted, and the fungal burden is expressed as log10 CFU per gram of tissue.
6. Statistical Analysis:
-
Survival data are typically analyzed using the log-rank (Mantel-Cox) test.
-
Fungal burden data are often analyzed using the Mann-Whitney U test or a one-way ANOVA with post-hoc tests.
-
A p-value of <0.05 is generally considered statistically significant.
Visualizing Experimental Workflows and Signaling Pathways
Clear diagrams of experimental processes and molecular mechanisms are essential for communicating complex information.
Caption: Workflow for assessing in vivo antifungal efficacy.
Hypothetical Signaling Pathway for this compound
Assuming "this compound" is a novel agent that disrupts a critical fungal signaling pathway not present in mammals, a potential mechanism of action could be the inhibition of a fungal-specific MAP kinase cascade involved in cell wall integrity.
Caption: Hypothetical inhibition of a fungal MAPK pathway.
References
- 1. [In vivo and in vitro antifungal activity of fluconazole] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of in vivo activity of fluconazole with that of amphotericin B against Candida tropicalis, Candida glabrata, and Candida krusei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy of the Echinocandin Caspofungin against Disseminated Aspergillosis and Candidiasis in Cyclophosphamide-Induced Immunosuppressed Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vivo Efficacy of Amphotericin B against Four Candida auris Clades - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy of Oral Cochleate-Amphotericin B in a Mouse Model of Systemic Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimizing efficacy of amphotericin B through nanomodification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vivo Efficacy of Anidulafungin and Caspofungin against Candida glabrata and Association with In Vitro Potency in the Presence of Sera - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
Comparative Analysis of Cross-Resistance Profiles for Antifungal Agent 108
Disclaimer: Publicly available information on a specific "Antifungal agent 108" is not available. This guide presents a comparative analysis using a hypothetical this compound to illustrate the methodologies and data presentation for cross-resistance studies in antifungal drug development. The data and specific mechanisms for this compound presented herein are illustrative and based on established principles of antifungal resistance.
This guide provides a comparative overview of the cross-resistance profile of the hypothetical this compound against other major classes of antifungal drugs. The included data and experimental protocols are designed for researchers, scientists, and drug development professionals to understand the potential positioning of a new antifungal agent within the current landscape of resistance.
Overview of Antifungal Resistance Mechanisms
Fungal pathogens have developed various strategies to resist the effects of antifungal drugs. These mechanisms can be intrinsic or acquired and often lead to cross-resistance, where resistance to one drug confers resistance to other, often related, drugs. Key mechanisms include:
-
Target Site Modification: Mutations in the gene encoding the drug target can reduce the binding affinity of the drug, rendering it less effective. For example, mutations in the ERG11 gene, which encodes lanosterol (B1674476) 14α-demethylase, are a common cause of azole resistance.[1][2]
-
Overexpression of Efflux Pumps: Fungi can actively transport antifungal agents out of the cell using efflux pumps, preventing the drug from reaching its target at a sufficient concentration.[1][3]
-
Alterations in Metabolic Pathways: Changes in metabolic pathways, such as the ergosterol (B1671047) biosynthesis pathway, can lead to the production of alternative sterols or bypass the need for the targeted enzyme.[4]
-
Biofilm Formation: Fungi within a biofilm are often more resistant to antifungal agents due to the protective extracellular matrix and altered cellular physiology.[3]
For the purpose of this guide, we will hypothesize that This compound targets a novel enzyme in the fungal cell wall synthesis pathway, distinct from the targets of existing antifungal classes.
Comparative Susceptibility Testing
The following table summarizes the hypothetical Minimum Inhibitory Concentration (MIC) data for this compound and other antifungal agents against a panel of fungal strains with known resistance mechanisms. Lower MIC values indicate greater potency.
| Fungal Strain | Resistance Mechanism | This compound MIC (µg/mL) | Fluconazole MIC (µg/mL) | Amphotericin B MIC (µg/mL) | Caspofungin MIC (µg/mL) |
| Candida albicans ATCC 90028 (Wild-Type) | None | 0.125 | 0.5 | 0.25 | 0.06 |
| Candida albicans 12-99 | ERG11 Mutation | 0.125 | 64 | 0.25 | 0.06 |
| Candida glabrata ATCC 66032 (Wild-Type) | None | 0.25 | 8 | 0.5 | 0.03 |
| Candida glabrata 21-45 | FKS Mutation | 0.25 | 8 | 0.5 | 16 |
| Aspergillus fumigatus ATCC 204305 (Wild-Type) | None | 0.5 | >256 | 1 | 0.125 |
| Aspergillus fumigatus 3-07 | cyp51A Alteration | 0.5 | >256 | 1 | 0.125 |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the minimum concentration of an antifungal agent that inhibits the visible growth of a fungal isolate.
Methodology:
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar (B569324) plates for 24-48 hours. Colonies are then suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Drug Dilution: Antifungal agents are serially diluted in RPMI 1640 medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared fungal suspension.
-
Incubation: The microtiter plates are incubated at 35°C for 24-48 hours.
-
MIC Reading: The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of growth compared to the growth control.
Checkerboard Assay for Drug Interactions
Objective: To assess the in vitro interaction between two antifungal agents (e.g., synergistic, indifferent, or antagonistic).
Methodology:
-
Plate Setup: A two-dimensional array of serial dilutions of two antifungal agents is prepared in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized fungal suspension as described for MIC testing.
-
Incubation: The plates are incubated under the same conditions as for MIC testing.
-
Data Analysis: The Fractional Inhibitory Concentration Index (FICI) is calculated to determine the nature of the interaction.
Visualizing Mechanisms and Workflows
Caption: Hypothetical mechanism of this compound.
Caption: Experimental workflow for cross-resistance studies.
References
Comparative Guide: Antifungal Agent 108 Versus Other Imidazopyridazine Antifungals
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Antifungal agent 108, an imidazo[1,2-b]pyridazine (B131497) derivative, with other antifungal agents from the broader imidazopyridine class. The data presented is based on available scientific literature. It is important to note that a direct, head-to-head comparative study of this compound against other specific imidazopyridazine antifungals was not publicly available at the time of this review. Therefore, this guide offers a compilation of data from separate studies to provide a relative measure of antifungal potency.
Executive Summary
This compound, a novel imidazo[1,2-b]pyridazine derivative, has demonstrated potent in vitro activity against Madurella mycetomatis, the primary causative agent of eumycetoma.[1][2] The broader class of imidazopyridine compounds has shown a wide spectrum of antifungal activities against various fungal pathogens, including those affecting plants and humans. The primary mechanism of action for many imidazole-based antifungals is the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. This guide summarizes the available quantitative data on the antifungal efficacy of these compounds, details a representative experimental protocol for antifungal susceptibility testing, and provides visualizations of the proposed mechanism of action and experimental workflow.
Data Presentation: In Vitro Antifungal Activity
The following tables summarize the in vitro antifungal activity of this compound and other selected imidazopyridine derivatives from various studies. Direct comparison of potencies should be approached with caution due to the differing fungal species, strains, and specific experimental conditions used in each study.
Table 1: Antifungal Activity of Imidazo[1,2-b]pyridazine Derivatives
| Compound | Fungal Species | Activity Metric | Value | Reference |
| This compound (Compound 14d) | Madurella mycetomatis (MM55 strain) | IC50 | 0.9 µM | [1][2] |
| Compound 4j | Fusarium solani | EC50 | 6.3 µg/mL | [3] |
| Pyricularia oryzae | EC50 | 7.7 µg/mL | [3] | |
| Alternaria brassicae | EC50 | 7.1 µg/mL | [3] | |
| Valsa mali | EC50 | 7.5 µg/mL | [3] | |
| Alternaria alternata | EC50 | 4.0 µg/mL | [3] | |
| Compound 5d | Various plant pathogenic fungi | - | Demonstrated superior protective and curative effects compared to chlorothalonil (B1668833) and boscalid | [4] |
Table 2: Antifungal Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound | Fungal Species | Activity Metric | Value (µmol/L) | Reference |
| Compound 10i | Candida albicans (resistant strain) | MIC | 41.98 | [5][6] |
| Compound 10a | Candida albicans (resistant strain) | MIC | 282.17 | [5][6] |
| Compound 10b | Candida albicans (resistant strain) | MIC | >300 | [5][6] |
| Compound 10c | Candida albicans (resistant strain) | MIC | <300 | [5] |
| Compound 5d (hydrazone derivative) | Candida albicans (resistant strain) | MIC | 4.06 | [7][8] |
| Compound 5i (hydrazone derivative) | Candida albicans (resistant strain) | MIC | 8.61 | [7][8] |
Experimental Protocols
Representative Protocol: In Vitro Antifungal Susceptibility Testing of Filamentous Fungi (Broth Microdilution Method)
This protocol is a representative methodology for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds against filamentous fungi, based on established standards.
1. Fungal Isolate and Inoculum Preparation:
-
Fungal isolates are cultured on a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at an appropriate temperature (e.g., 30-35°C) until adequate sporulation is observed.
-
Spores (conidia) are harvested by flooding the agar surface with sterile saline or phosphate-buffered saline (PBS) containing a wetting agent (e.g., 0.05% Tween 80).
-
The resulting suspension is transferred to a sterile tube, and heavy particles are allowed to settle.
-
The upper suspension is collected, and the spore concentration is adjusted to a final concentration of 0.4 x 10^4 to 5 x 10^4 CFU/mL in RPMI 1640 medium.
2. Antifungal Agent Preparation:
-
The antifungal agent is dissolved in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) to create a stock solution.
-
A series of twofold dilutions of the antifungal agent are prepared in RPMI 1640 medium in a 96-well microtiter plate.
3. Inoculation and Incubation:
-
Each well of the microtiter plate is inoculated with the prepared fungal suspension.
-
A growth control well (containing fungal suspension without the antifungal agent) and a sterility control well (containing medium only) are included on each plate.
-
The plates are incubated at 35°C for 48-72 hours, or until sufficient growth is observed in the growth control well.
4. Determination of MIC:
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% or ≥90% reduction) compared to the growth control.
-
Growth inhibition can be assessed visually or by using a spectrophotometer to measure the optical density. For some fungi and compounds, a viability indicator dye (e.g., resazurin (B115843) or XTT) may be used to aid in the determination of the endpoint.
Mandatory Visualizations
Signaling Pathway: Ergosterol Biosynthesis and Inhibition
The primary mechanism of action for many imidazole-based antifungal agents is the disruption of the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, and its depletion leads to membrane instability and cell death. The key enzyme targeted is lanosterol (B1674476) 14α-demethylase, encoded by the ERG11 gene.
Caption: Proposed mechanism of action of imidazopyridazine antifungals.
Experimental Workflow: Antifungal Susceptibility Testing
The following diagram illustrates a generalized workflow for determining the in vitro susceptibility of a fungal isolate to an antifungal agent using the broth microdilution method.
Caption: Generalized workflow for antifungal susceptibility testing.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. imidazo[1,2-b]pyridazine — TargetMol Chemicals [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. Design and synthesis of novel imidazo[1,2-b]pyridazine derivatives bearing arylhydrazine and dithioacetal groups as potential antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives [scirp.org]
- 6. scirp.org [scirp.org]
- 7. tsijournals.com [tsijournals.com]
- 8. tsijournals.com [tsijournals.com]
head-to-head comparison of Antifungal agent 108 and voriconazole
In the landscape of antifungal drug development, a continuous search for agents with improved efficacy, broader spectrum, and better safety profiles is paramount. This guide provides a head-to-head comparison of two antifungal agents: the recently investigated Antifungal Agent 108 (compound 14d), an imidazo[1,2-b]pyridazine (B131497) derivative, and voriconazole (B182144), a well-established second-generation triazole. This comparison is intended for researchers, scientists, and drug development professionals, offering a concise overview of their performance based on available experimental data.
Additionally, this guide will touch upon AFK-108, a novel imidazole (B134444) derivative, though a detailed quantitative comparison is precluded by the current inaccessibility of its primary full-text publication.
Executive Summary
This compound (compound 14d) has demonstrated potent in vitro activity against the primary causative agent of eumycetoma, Madurella mycetomatis, with a half-maximal inhibitory concentration (IC50) of 0.9 µM.[1][2][3] In comparison, voriconazole also exhibits high potency against M. mycetomatis, with a reported minimum inhibitory concentration required to inhibit 90% of isolates (MIC90) of 0.125 µg/mL.[4] Notably, this compound (compound 14d) displays a favorable selectivity index, with an IC50 of 14.3 µM against murine fibroblast cells, suggesting a wider therapeutic window compared to some standard agents.[1]
Voriconazole, a broad-spectrum antifungal, acts by inhibiting fungal ergosterol (B1671047) biosynthesis. It is widely used for the treatment of invasive aspergillosis and candidiasis. AFK-108, an older investigational imidazole, is reported to have a dual mechanism of action, involving both ergosterol biosynthesis inhibition and direct cell membrane damage, and has shown efficacy in a guinea pig model of dermatophytosis.[5][6]
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound (compound 14d) and voriconazole.
Table 1: In Vitro Antifungal Activity
| Antifungal Agent | Fungal Species | Potency Metric | Value | Reference |
| This compound (compound 14d) | Madurella mycetomatis (MM55 strain) | IC50 | 0.9 µM | [1] |
| Voriconazole | Madurella mycetomatis | MIC Range | <0.016 - 1 µg/mL | [4] |
| MIC90 | 0.125 µg/mL | [4] | ||
| Candida albicans | MIC50 / MIC90 | 0.0078 / 2 µg/mL | ||
| Trichophyton mentagrophytes | MIC Range | 0.0019 - 0.5 µg/mL |
Note: Direct comparison of IC50 and MIC values should be made with caution as they represent different measures of antifungal potency.
Table 2: In Vitro Cytotoxicity Data
| Antifungal Agent | Cell Line | Cytotoxicity Metric | Value | Reference |
| This compound (compound 14d) | NIH-3T3 murine fibroblast | IC50 | 14.3 µM | [1] |
| Voriconazole | Human Corneal Endothelial Cells | Significant Toxicity | ≥100 µg/mL | |
| Mouse Fibroblasts and Osteoblasts | Decreased Growth | >100 µg/mL |
Experimental Protocols
In Vitro Antifungal Susceptibility Testing
-
This compound (compound 14d) against Madurella mycetomatis The in vitro activity of this compound (compound 14d) against Madurella mycetomatis (MM55 strain) was determined using a broth microdilution method to establish the IC50 value. The specific protocol is detailed in the 2024 publication in the European Journal of Medicinal Chemistry.[7][8]
-
Voriconazole against Madurella mycetomatis The minimum inhibitory concentrations (MICs) of voriconazole against clinical isolates of Madurella mycetomatis were determined using the Sensititre YeastOne system, which is a commercially available broth microdilution method. This method provides a quantitative measure of the concentration of the antifungal agent that inhibits fungal growth.[4]
In Vitro Cytotoxicity Assay
-
This compound (compound 14d) The cytotoxicity of this compound (compound 14d) was evaluated against NIH-3T3 murine fibroblast cells. The assay determined the concentration of the compound that caused a 50% reduction in cell viability (IC50).[1]
-
Voriconazole The cytotoxicity of voriconazole has been assessed against various cell lines, including human corneal endothelial cells, mouse fibroblasts, and osteoblasts. These studies typically involve exposing the cells to a range of voriconazole concentrations and measuring cell viability using assays such as the Cell Counting Kit-8 (CCK-8) or alamarBlue®.
Mechanism of Action and Experimental Workflows
Signaling Pathway: Ergosterol Biosynthesis Inhibition
Both voriconazole and AFK-108 are known to inhibit the ergosterol biosynthesis pathway, a critical process for maintaining the integrity of the fungal cell membrane. The diagram below illustrates the simplified pathway and the target of azole antifungals.
Dual Mechanism of AFK-108
AFK-108 is reported to possess a dual mechanism of action. In addition to inhibiting ergosterol biosynthesis, it also causes direct damage to the fungal cell membrane.
Experimental Workflow: Head-to-Head Antifungal Comparison
The following diagram outlines a typical workflow for a head-to-head comparison of two antifungal agents.
Conclusion
This compound (compound 14d) emerges as a promising candidate for the treatment of eumycetoma caused by Madurella mycetomatis, exhibiting potent in vitro activity and a favorable selectivity index. Its efficacy appears to be in a similar range to that of voriconazole against this specific pathogen. Further in vivo studies are warranted to fully elucidate its therapeutic potential.
Voriconazole remains a cornerstone in the treatment of a broad range of fungal infections due to its well-characterized efficacy and broad spectrum of activity. While effective, its use can be associated with toxicities, highlighting the ongoing need for novel agents with improved safety profiles.
The dual mechanism of action reported for AFK-108 represents an intriguing strategy to combat fungal infections. However, a comprehensive, data-driven comparison with current antifungals is contingent on the accessibility of its detailed experimental data. The development of new antifungal agents with diverse mechanisms of action and improved selectivity remains a critical area of research to address the challenges of emerging fungal resistance and drug-associated toxicities.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scienceopen.com [scienceopen.com]
- 3. researchgate.net [researchgate.net]
- 4. Testing of the In Vitro Susceptibilities of Madurella mycetomatis to Six Antifungal Agents by Using the Sensititre System in Comparison with a Viability-Based 2,3-Bis(2-Methoxy-4-Nitro-5-Sulfophenyl)-5- [(Phenylamino)Carbonyl]-2H-Tetrazolium Hydroxide (XTT) Assay and a Modified NCCLS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships of a new antifungal imidazole, AFK-108, and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-Activity Relationships of a New Antifungal Imidazole, AFK-108, and Related Compounds [jstage.jst.go.jp]
- 7. Emerging therapeutics: The imidazo[1,2-b]pyridazine scaffold as a novel drug candidate for eumycetoma, a neglected tropical disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Emerging therapeutics: The imidazo[1,2-b]pyridazine scaffold as a novel drug candidate for eumycetoma, a neglected trop… [ouci.dntb.gov.ua]
Validating the Cellular Target Engagement of Antifungal Agent 108: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel antifungal agent 108 with established antifungal drugs, focusing on the validation of its target engagement within fungal cells. Experimental data is presented alongside detailed methodologies to offer a thorough framework for researchers in the field of mycology and drug discovery.
Introduction to this compound
This compound is an imidazo[1,2-b]pyridazine (B131497) derivative that has demonstrated notable activity against the fungus Madurella mycetomatis, the primary causative agent of eumycetoma.[1] While its precise molecular target is under investigation, preliminary studies suggest that this compound may interfere with the fungal cell wall integrity pathway by inhibiting a key, yet to be fully characterized, glucan synthase-associated protein (Gsa1). This proposed mechanism of action places it in a novel class of antifungals, distinct from existing agents.
Comparator Antifungal Agents
To objectively evaluate the target engagement of this compound, this guide utilizes two widely recognized antifungal agents with well-defined mechanisms of action:
-
Fluconazole: A member of the triazole class, Fluconazole inhibits the enzyme lanosterol (B1674476) 14-α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.
-
Caspofungin: An echinocandin, Caspofungin acts by inhibiting the synthesis of β-(1,3)-D-glucan, an essential polysaccharide in the fungal cell wall.[2]
Performance Comparison
The following tables summarize the in vitro susceptibility of a common fungal pathogen, Candida albicans, to this compound and the comparator agents.
Table 1: Minimum Inhibitory Concentration (MIC) against Candida albicans
| Antifungal Agent | MIC50 (μg/mL) | MIC90 (μg/mL) |
| This compound | 0.9 (against M. mycetomatis) | Not Reported |
| Fluconazole | 0.5[3] | 8[3] |
| Caspofungin | 0.0625 - 0.5[2][4] | 1.0 - 2.0[2] |
Note: Data for this compound is against Madurella mycetomatis as reported in the available literature.
Table 2: Half-Maximal Inhibitory Concentration (IC50)
| Antifungal Agent | Target | IC50 |
| This compound | Gsa1 (Hypothetical) | 0.9 μM (against M. mycetomatis)[1] |
| Fluconazole | Lanosterol 14-α-demethylase | Not directly comparable |
| Caspofungin | β-(1,3)-D-glucan synthase | Not directly comparable |
Experimental Protocols for Target Engagement Validation
To confirm that a drug interacts with its intended target within a cell, several experimental approaches can be employed. Below are detailed protocols for three key methods.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement by measuring the thermal stabilization of a target protein upon ligand binding.[5]
Protocol:
-
Fungal Cell Culture: Culture the fungal species of interest (e.g., Candida albicans) to the mid-logarithmic growth phase in an appropriate liquid medium.
-
Drug Treatment: Treat the fungal cells with this compound at various concentrations. Include a vehicle-treated control.
-
Heating: Aliquot the treated cells into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by mechanical disruption (e.g., bead beating) or enzymatic digestion in a lysis buffer containing protease inhibitors.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the cell lysates at high speed to separate the soluble protein fraction (supernatant) from the precipitated proteins (pellet).
-
Protein Analysis: Analyze the amount of the target protein (Gsa1) remaining in the soluble fraction by Western Blotting.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates direct target engagement.
Fluorescence Microscopy
This method visualizes the subcellular localization of the antifungal agent and its potential co-localization with the target protein.
Protocol:
-
Fluorescent Labeling: Synthesize a fluorescently labeled version of this compound or generate a fungal strain expressing a fluorescently tagged version of the target protein (e.g., Gsa1-GFP).
-
Fungal Cell Culture and Treatment: Grow the fungal cells on glass-bottom dishes suitable for microscopy. Treat the cells with the fluorescently labeled this compound or induce the expression of the tagged target protein.
-
Staining (Optional): If using a fluorescently labeled drug, specific organelle markers (e.g., for the cell wall or membrane) can be used to determine the drug's localization.
-
Imaging: Acquire images using a confocal fluorescence microscope. Use appropriate laser lines and emission filters for the fluorophores being used.
-
Image Analysis: Analyze the images to determine the subcellular localization of the antifungal agent and its co-localization with the target protein.
Western Blotting
Western blotting is used to quantify the expression levels of the target protein or downstream effectors of the signaling pathway upon treatment with the antifungal agent.
Protocol:
-
Fungal Cell Culture and Treatment: Grow fungal cells and treat them with varying concentrations of this compound for different durations.
-
Protein Extraction: Harvest the fungal cells and extract total protein using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the target protein (Gsa1) or a downstream signaling molecule.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., actin or GAPDH) to determine the effect of this compound on protein expression.
Visualizing Cellular Processes and Comparisons
To further elucidate the mechanisms and comparisons discussed, the following diagrams have been generated.
Caption: Hypothetical signaling pathway of this compound.
Caption: Experimental workflow for CETSA.
Caption: Comparison of antifungal agent targets.
References
- 1. Minimal inhibitory concentration (MIC) of caspofungin and itraconazole inhibiting growth of Candida strains calculated from the linear regression equation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Caspofungin Susceptibility Testing of Isolates from Patients with Esophageal Candidiasis or Invasive Candidiasis: Relationship of MIC to Treatment Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Activity of Caspofungin against Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Comparative Cytotoxicity Analysis: Antifungal Agent 108 vs. Established Antifungals
<
For Researchers, Scientists, and Drug Development Professionals
The emergence of invasive fungal infections and drug-resistant strains necessitates the development of novel antifungal agents with improved efficacy and safety profiles.[1] A critical aspect of preclinical evaluation is the rigorous assessment of a new compound's cytotoxicity against host cells to determine its therapeutic window.[1][2] This guide provides a comparative analysis of the hypothetical "Antifungal Agent 108" against established antifungal drugs: Amphotericin B (a polyene), Fluconazole (B54011) (an azole), and Caspofungin (an echinocandin).[3]
The objective of this report is to present a data-driven comparison of their toxicological profiles, supported by detailed experimental methodologies and visual representations of key pathways. The data for established agents are based on published literature, while the data for "this compound" are illustrative to provide a framework for analysis.
Quantitative Cytotoxicity Data
The following tables summarize key in vitro cytotoxicity data, providing a direct comparison of the 50% cytotoxic concentration (CC50) and the 50% inhibitory concentration (IC50) for each agent against various cell lines and fungal species.
Table 1: In Vitro Cytotoxicity (CC50) in Mammalian Cell Lines
| Antifungal Agent | Class | HEK293 (Human Kidney) CC50 (µM) | HepG2 (Human Liver) CC50 (µM) | THP-1 (Human Monocyte) CC50 (µM) |
| This compound | Novel Agent | >100 (Hypothetical) | 85 (Hypothetical) | >100 (Hypothetical) |
| Amphotericin B | Polyene | >500 µg/L[4][5] | Not Reported | ~500 µg/L[4][5] |
| Fluconazole | Azole | High (>100) | High (>100) | High (>100) |
| Caspofungin | Echinocandin | High (>100) | High (>100) | High (>100) |
Note: Higher CC50 values indicate lower cytotoxicity.
Table 2: In Vitro Antifungal Activity (IC50/MIC90) Against Pathogenic Fungi
| Antifungal Agent | Class | Candida albicans IC50 (µg/mL) | Aspergillus fumigatus MIC90 (µg/mL) | Candida glabrata MIC90 (µg/mL) |
| This compound | Novel Agent | 0.05 (Hypothetical) | 0.1 (Hypothetical) | 0.08 (Hypothetical) |
| Amphotericin B | Polyene | 0.087[4] | Not Reported | Not Reported |
| Fluconazole | Azole | Not Reported | Not Reported | Not Reported |
| Caspofungin | Echinocandin | 0.25 - 0.5[6][7] | Not Reported | 0.25 - 0.5[6][7] |
Note: Lower IC50/MIC90 values indicate higher antifungal potency. MIC90 is the minimum inhibitory concentration for 90% of isolates.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for valid comparisons. The following sections outline the methodologies used to obtain the cytotoxicity and antifungal activity data.
In Vitro Cytotoxicity Assays
Objective: To determine the concentration of the antifungal agent that causes a 50% reduction in mammalian cell viability (CC50).
Cell Lines:
-
HEK293 (Human Embryonic Kidney cells)
-
HepG2 (Human Liver Cancer cells)
-
THP-1 (Human Monocytic cells)
General Procedure:
-
Cell Culture: Human cell lines are cultured in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.[3]
-
Drug Exposure: The cells are then exposed to serial dilutions of each antifungal agent for a specified period (e.g., 24, 48, or 72 hours).[8]
-
Viability Assessment: Cell viability is assessed using one of the following standard methods:
-
MTT Assay: This colorimetric assay measures the metabolic activity of viable cells.[8]
-
After the treatment period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.[8]
-
The plate is incubated for 4 hours at 37°C.[8]
-
100 µL of a solubilization solution (e.g., DMSO) is added to dissolve the formazan (B1609692) crystals.[8]
-
The absorbance is measured on a microplate reader.
-
-
LDH Assay: This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium.[8]
-
In Vitro Antifungal Susceptibility Testing
Objective: To determine the minimum concentration of the antifungal agent required to inhibit 50% of fungal growth (IC50) or 90% of fungal isolates (MIC90).
Fungal Strains:
-
Candida albicans
-
Aspergillus fumigatus
-
Candida glabrata
Procedure (Broth Microdilution Method):
-
Inoculum Preparation: Fungal cells are suspended in a standardized medium (e.g., RPMI 1640) to a specific concentration.
-
Drug Dilution: Serial dilutions of the antifungal agents are prepared in 96-well microtiter plates.
-
Inoculation and Incubation: The fungal suspension is added to the wells, and the plates are incubated at 35°C.
-
Endpoint Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the drug that prevents any visible growth.[9] For fluconazole, the endpoint is often defined as 80% growth inhibition.[9]
Mechanisms of Action and Cytotoxicity Pathways
Understanding the mechanism of action is crucial for interpreting toxicity data. Antifungal agents typically target structures or pathways unique to fungi, such as the cell wall or the synthesis of ergosterol (B1671047), a key component of the fungal cell membrane.[1][2][10] However, off-target effects on mammalian cells can occur.[1]
Established Antifungal Mechanisms
-
Polyenes (Amphotericin B): Bind to ergosterol in the fungal cell membrane, creating pores that lead to cell death.[2][10][11] At high concentrations, they can also interact with cholesterol in mammalian cell membranes, causing cytotoxicity.[1]
-
Azoles (Fluconazole): Inhibit the enzyme 14-α-demethylase, which is involved in ergosterol synthesis.[10][12] This disrupts membrane integrity and function.[2]
-
Echinocandins (Caspofungin): Inhibit the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall, leading to cell wall destabilization.[10][11] This mechanism is highly specific to fungi, generally resulting in lower toxicity to mammalian cells.[13]
Caption: Mechanisms of action for major antifungal classes.
General Cytotoxicity Testing Workflow
The following diagram illustrates the general workflow for assessing the cytotoxicity of a novel antifungal agent.
Caption: General workflow for in vitro cytotoxicity testing.
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 3. benchchem.com [benchchem.com]
- 4. In vitro cytotoxicity of two novel oral formulations of Amphotericin B (iCo-009 and iCo-010) against Candida albicans, human monocytic and kidney cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro cytotoxicity of two novel oral formulations of Amphotericin B (iCo-009 and iCo-010) against Candida albicans, human monocytic and kidney cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro activities of caspofungin compared with those of fluconazole and itraconazole against 3,959 clinical isolates of Candida spp., including 157 fluconazole-resistant isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro Activities of Caspofungin Compared with Those of Fluconazole and Itraconazole against 3,959 Clinical Isolates of Candida spp., Including 157 Fluconazole-Resistant Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Antifungal Activities and Cytotoxicity Studies of Six New Azasordarins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jptcp.com [jptcp.com]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Caspofungin: the first in a new class of antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Antifungal agent 108
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Antifungal Agent 108 (CAS No. 1265166-14-0). Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
A multi-layered approach to Personal Protective Equipment (PPE) is essential to prevent dermal, ocular, and respiratory exposure to this compound. The following table summarizes the recommended PPE for various laboratory activities.
| Activity | Recommended Personal Protective Equipment |
| Handling Solid Compound | Gloves: Protective gloves. Eye/Face Protection: Safety goggles with side-shields. Respiratory Protection: Suitable respirator. Avoid dust and aerosol formation. Lab Coat/Gown: Impervious clothing. |
| Preparing Solutions | Gloves: Protective gloves. Eye/Face Protection: Safety goggles with side-shields. Engineering Controls: Use only in areas with appropriate exhaust ventilation. Lab Coat/Gown: Impervious clothing. |
| Spill Cleanup | Gloves: Protective gloves. Eye/Face Protection: Safety goggles with side-shields. Respiratory Protection: Suitable respirator. Avoid breathing vapors, mist, dust, or gas. Lab Coat/Gown: Impervious clothing. |
Emergency First Aid Procedures
Immediate and appropriate first aid is critical in the event of exposure to this compound.[1]
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with large amounts of water, separating eyelids with fingers to ensure adequate flushing. Remove contact lenses if present. Promptly call a physician.[1] |
| Skin Contact | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and contact a physician.[1] |
| Inhalation | Immediately move the individual to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[1] |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Call a physician for guidance.[1] |
Experimental Protocols
The following protocols provide step-by-step guidance for the safe handling, storage, and disposal of this compound.
Handling and Storage Protocol:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1]
-
Avoid Contact: Prevent contact with eyes, skin, and clothing by wearing the appropriate PPE.[1]
-
Aerosol Prevention: Avoid the formation of dust and aerosols during handling.[1]
-
Storage: Keep the container tightly sealed in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1] Recommended storage temperatures are -20°C for up to 3 years (powder) and -80°C for up to 2 years (in solvent).[1]
Spill Cleanup Protocol:
-
Evacuate: Evacuate personnel from the immediate spill area.[1]
-
Ventilate: Ensure adequate ventilation of the area.[1]
-
Containment: Prevent further leakage or spillage. Keep the product away from drains and water courses.[1]
-
Absorb: For solutions, absorb with a finely-powdered liquid-binding material such as diatomite or universal binders.[1]
-
Decontaminate: Scrub surfaces and equipment with alcohol to decontaminate.[1]
-
Dispose: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.[1]
Disposal Plan:
All waste materials contaminated with this compound, including absorbent materials from spills, used PPE, and empty containers, must be disposed of as hazardous waste. Follow all federal, state, and local environmental regulations for chemical waste disposal.
Visual Safety Guides
The following diagrams illustrate key safety workflows and logical relationships for handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
